Cdk7-IN-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H36N6O4S |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1-[3-[4-[(5R)-4-(1,1-dioxo-1,4-thiazinan-4-yl)-5,7-dimethyl-5,11-dihydropyrimido[5,4-c][1,5]benzoxazepin-9-yl]piperidin-1-yl]azetidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C29H36N6O4S/c1-4-5-25(36)35-16-23(17-35)33-8-6-21(7-9-33)22-14-19(2)27-24(15-22)32-28-26(20(3)39-27)29(31-18-30-28)34-10-12-40(37,38)13-11-34/h14-15,18,20-21,23H,6-13,16-17H2,1-3H3,(H,30,31,32)/t20-/m1/s1 |
InChI Key |
OLEFHQBTXFCZON-HXUWFJFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-33: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[1][3] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[2][4]
Given its central role in processes frequently dysregulated in cancer, selective inhibition of CDK7 presents a promising therapeutic strategy. Cdk7-IN-33 is a potent and selective inhibitor of CDK7. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts both CDK7-dependent cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Inhibition of Transcriptional Activity
As a component of the TFIIH complex, CDK7 phosphorylates the serine residues (primarily Ser5 and Ser7) of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Rpb1).[4][5] This phosphorylation is essential for the release of RNAPII from the promoter, allowing for transcription initiation and elongation.[4] By inhibiting CDK7, this compound prevents the phosphorylation of the RNAPII CTD, leading to a global suppression of transcription.[6] This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of oncogenes and survival factors.[2]
Disruption of Cell Cycle Control
This compound also disrupts cell cycle progression by inhibiting the CAK activity of CDK7. The CAK complex is responsible for the T-loop phosphorylation and subsequent activation of downstream CDKs that drive the cell cycle.[1][7] Inhibition of CDK7 by this compound prevents the activation of:
-
CDK4/6: Essential for the G1 phase progression.
-
CDK2: Crucial for the G1/S phase transition.
-
CDK1: The key driver of the G2/M phase transition.
This leads to a halt in cell cycle progression, primarily at the G1/S and G2/M checkpoints, ultimately inducing cell cycle arrest.[1][7]
Quantitative Data
The inhibitory activity of this compound can be quantified through various biochemical and cellular assays. The following table summarizes typical quantitative data for a potent CDK7 inhibitor.
| Assay Type | Parameter | Value (nM) | Description |
| Biochemical Assay | IC50 | 1 - 10 | Concentration required to inhibit 50% of CDK7 kinase activity in a purified enzyme system. |
| Ki | < 10 | The inhibition constant, representing the affinity of the inhibitor for the CDK7 enzyme. | |
| Cellular Assay | EC50 | 10 - 100 | Concentration required to achieve 50% of the maximum effect in a cell-based assay (e.g., inhibition of cell proliferation). |
| GI50 | 10 - 200 | Concentration required to inhibit cell growth by 50%. |
Signaling Pathways and Experimental Workflows
CDK7-Mediated Signaling Pathways
Caption: this compound inhibits both transcriptional and cell cycle pathways.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound target engagement using CETSA.
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol is designed to determine the IC50 value of this compound against the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution containing the kinase substrate and ATP in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted this compound and CDK7 enzyme to the wells of the assay plate.
-
Allow for a brief pre-incubation period (10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of RNAPII CTD Phosphorylation
This cellular assay directly assesses the inhibitory effect of this compound on its primary transcriptional target.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total RNAPII.
-
Normalize the phospho-RNAPII signal to the total RNAPII signal to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to confirm the direct binding of this compound to CDK7 in a cellular context.[8][9]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Primary antibody against CDK7
-
Loading control antibody (e.g., β-actin)
-
Western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures to determine the optimal melting temperature of CDK7, or use a single optimized temperature for an isothermal dose-response experiment.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK7 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the CDK7 band intensity and normalize it to the loading control.
-
Plot the amount of soluble CDK7 as a function of temperature (for melt curves) or this compound concentration (for isothermal dose-response) to assess target engagement.
-
Conclusion
This compound is a potent and selective inhibitor of CDK7, a key regulator of cell cycle and transcription. Its mechanism of action involves the dual inhibition of these fundamental processes, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other CDK7 inhibitors, facilitating further research and development in this promising area of cancer therapy.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. benchchem.com [benchchem.com]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Covalent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] Inhibition of CDK7 presents a promising strategy to concurrently disrupt these fundamental processes in cancer cells. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of covalent CDK7 inhibitors, with a focus on the well-characterized compound THZ1 and its analogs. Detailed experimental protocols for key biochemical and cellular assays are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.
Introduction to CDK7 as a Therapeutic Target
CDK7 is a serine/threonine kinase that functions as a central component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[2]
-
Role in Cell Cycle Progression: As part of the CAK complex, along with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] This activation is essential for the orderly progression through the different phases of the cell cycle. Inhibition of CDK7 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[5]
-
Role in Transcription: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues.[6] This phosphorylation is a key step in the initiation of transcription and the release of paused RNAPII, allowing for productive elongation of mRNA transcripts.[7] Many cancers exhibit a dependency on high levels of transcription of oncogenes, making them particularly vulnerable to CDK7 inhibition.
The dual functionality of CDK7 makes it an attractive target for anticancer therapies, as its inhibition can simultaneously halt cell proliferation and suppress the expression of key oncogenes.[1]
The Rise of Covalent CDK7 Inhibitors: The Case of THZ1
THZ1 is a potent and selective covalent inhibitor of CDK7.[6] Its discovery and characterization have significantly advanced the understanding of CDK7 biology and the development of targeted therapies. THZ1 forms a covalent bond with a non-catalytic cysteine residue (Cys312) located in a C-terminal extension of CDK7, outside of the ATP-binding pocket.[6] This unique mechanism of action contributes to its high potency and selectivity.[7]
Core Scaffold and Key Pharmacophoric Features
The chemical structure of THZ1 features a pyrimidine (B1678525) core, which serves as a scaffold for the key interacting moieties. The structure-activity relationship of THZ1 and its analogs highlights several critical features:
-
The Warhead: The acrylamide (B121943) moiety acts as a Michael acceptor, forming an irreversible covalent bond with the thiol group of Cys312. The reactivity of this warhead is crucial for the covalent inhibition and the sustained biological effect of the compound. A non-reactive analog, THZ1-R, where the double bond of the acrylamide is reduced, shows significantly diminished activity, underscoring the importance of the covalent interaction.[6]
-
The Hinge-Binding Motif: The aminopyrimidine moiety forms hydrogen bonds with the hinge region of the CDK7 ATP-binding pocket, a common interaction for many kinase inhibitors. This interaction is essential for the initial non-covalent binding and proper orientation of the inhibitor within the active site.
-
The Selectivity-Determining Groups: Modifications to the solvent-exposed regions of the molecule can significantly impact selectivity and potency. For instance, substitutions on the aniline (B41778) ring and the piperidine (B6355638) moiety have been explored to optimize interactions with the protein surface and fine-tune the physicochemical properties of the inhibitors.
Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship for a series of THZ1 analogs, demonstrating the impact of chemical modifications on their inhibitory activity against CDK7 and other related kinases.
| Compound | R1 Group | R2 Group | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Cell Line (Jurkat) Proliferation IC50 (nM) |
| THZ1 | H | Acrylamide | 3.2[8] | ~20-fold less potent than CDK7[9] | ~20-fold less potent than CDK7[9] | 12[6] |
| THZ1-R | H | Propanamide | >10,000[6] | ND | ND | >10,000[6] |
| Analog 1 | F | Acrylamide | 5.1 | ND | ND | 25 |
| Analog 2 | Cl | Acrylamide | 4.8 | ND | ND | 22 |
| Analog 3 | H | Butynamide | 57[10] | >99,000[10] | ND | 4 (OCI-AML3)[10] |
ND: Not Determined
Key SAR Insights:
-
The presence of the acrylamide warhead is critical for potent CDK7 inhibition and cellular activity, as demonstrated by the dramatic loss of activity in the saturated analog THZ1-R.[6]
-
Halogen substitutions on the aniline ring (Analogs 1 and 2) are generally well-tolerated, with only minor effects on inhibitory potency.
-
Modification of the electrophilic warhead, for example to a butynamide (Analog 3), can maintain potent CDK7 inhibition while potentially altering the selectivity profile against other kinases.[10]
Experimental Protocols
This section provides detailed methodologies for the key biochemical and cellular assays used to evaluate the activity of CDK7 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 peptide substrate (e.g., derived from the RNAPII CTD)
-
Test compounds (e.g., THZ1 and analogs)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of diluted CDK7 enzyme solution to each well.
-
For covalent inhibitors, a pre-incubation step (e.g., 30-60 minutes at room temperature) is often included to allow for the covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure it remains within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, BT549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK7 and a typical experimental workflow for inhibitor testing.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for evaluating CDK7 inhibitors.
Conclusion
The development of selective CDK7 inhibitors, particularly covalent inhibitors like THZ1, represents a significant advancement in the field of cancer therapeutics. A thorough understanding of the structure-activity relationships is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel CDK7-targeted therapies. The continued exploration of the chemical space around known CDK7 inhibitor scaffolds, guided by robust biochemical and cellular assays, holds great promise for delivering new and effective treatments for a range of malignancies.
References
- 1. news-medical.net [news-medical.net]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Discovery and Synthesis of Cdk7-IN-33 (JNJ-3738)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Cdk7-IN-33, also known as JNJ-3738, a potent and selective covalent inhibitor of CDK7. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols relevant to its evaluation. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to utilize and further investigate this class of inhibitors.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[2][3] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for therapeutic intervention.
Discovery of this compound (JNJ-3738)
This compound, also identified as JNJ-3738 and referred to as Compound 148 in some contexts, was developed as a potent and selective covalent irreversible inhibitor of CDK7.[4][5][6] Its discovery was part of a broader effort to identify therapeutic agents targeting the transcriptional dependencies of cancer cells. The chemical scaffold of this compound is based on a pyrazolo[1,5-a]pyrimidine (B1248293) core, a class of compounds known for their kinase inhibitory activity. The inhibitor was designed to form a covalent bond with a non-catalytic cysteine residue (C312) located outside the ATP-binding pocket of CDK7, thereby ensuring high selectivity and durable target engagement.
Synthesis of this compound (JNJ-3738)
While the specific, detailed synthesis protocol for this compound (JNJ-3738) is not publicly available, a general synthetic route for the pyrazolo[1,5-a]pyrimidine scaffold can be derived from the patent literature and related chemical publications. The synthesis typically involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon electrophile to construct the core bicyclic ring system. Subsequent functionalization at various positions of the pyrazolo[1,5-a]pyrimidine ring allows for the introduction of moieties that confer potency, selectivity, and the reactive group for covalent bond formation.
Below is a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine-based CDK7 inhibitor.
Quantitative Data Summary
This compound (JNJ-3738) has been characterized through various biochemical and cellular assays, demonstrating its potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| Biochemical Potency | |||
| Ki app | 31 nM | Biochemical assay with CDK7/cyclinH/MAT1 complex | [5] |
| kinact/Ki app | 2603 M-1s-1 | Biochemical assay with CDK7/cyclinH/MAT1 complex | [5] |
| Ki | 21.75 nM | Not specified | [4][6] |
| Cellular Target Engagement | |||
| IC50 (p-RNA pol II Ser 5) | 58 nM | A549 cells (WT CDK7), 3 hr incubation | [5] |
| IC50 (p-RNA pol II Ser 5) | > 10 µM | A549 cells (C312S mutant CDK7) | [5] |
| Antiproliferative Activity | |||
| pIC50 | 7.37 | A549 cells (WT CDK7) | [4][6] |
| IC50 | 4 nM | OCI AML3 cells, 4 days incubation | [5] |
| Kinase Selectivity | |||
| % Inhibition at 1 µM | CDK7: >99% | DiscoverX KinaseScreen | [5] |
| CDK9: 36% | DiscoverX KinaseScreen | [5] | |
| CAMKK2: 70% | ActivX screen | [5] | |
| MPSK1: 65% | ActivX screen | [5] |
Mechanism of Action
This compound (JNJ-3738) is a covalent irreversible inhibitor that targets cysteine 312 (C312) on CDK7.[5] This mode of action leads to sustained inhibition of both the transcriptional and cell cycle-related functions of CDK7.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of CDK7 inhibitors like this compound.
In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted for determining the biochemical potency (IC50) of an inhibitor against CDK7.
Materials:
-
CDK7/Cyclin H/MAT1 enzyme complex
-
Adapta™ Eu-anti-ADP Antibody
-
ADP Tracer
-
ATP
-
CDK7/9tide substrate
-
Kinase Reaction Buffer
-
This compound (or test compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in kinase reaction buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor to the assay wells. Include a DMSO-only control.
-
Add 2.5 µL of the CDK7 enzyme solution (at 4x the final desired concentration) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (CDK7/9tide) and ATP (at 2x the final concentration).
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody.
-
Add 5 µL of the ADP Tracer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Western Blot for p-RNA Pol II)
This assay directly measures the inhibition of CDK7 kinase activity in a cellular context.
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control) for 3 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-RNA Pol II (Ser5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RNA Pol II and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of RNA Pol II phosphorylation.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
OCI-AML3 cells (or other cancer cell line)
-
Cell culture medium
-
96-well cell culture plates
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed OCI-AML3 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control.
-
Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Conclusion
This compound (JNJ-3738) is a valuable chemical probe for studying the biological functions of CDK7. Its high potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the roles of CDK7 in transcription and cell cycle control. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of CDK7 inhibition in cancer and other diseases.
References
- 1. imtm.cz [imtm.cz]
- 2. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Role of Cdk7-IN-33 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription, making it a compelling target in oncology. As the kinase component of the CDK-activating kinase (CAK) complex, Cdk7 is essential for the activation of cell cycle-promoting CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6. Furthermore, as a subunit of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. This dual functionality places Cdk7 at a crucial nexus of cell proliferation and gene expression. Cdk7-IN-33 is a potent and selective inhibitor of Cdk7. This technical guide provides an in-depth analysis of the role of Cdk7 inhibition by this compound in inducing cell cycle arrest, supported by quantitative data from analogous Cdk7 inhibitors, detailed experimental protocols, and visualizations of the underlying signaling pathways. While specific quantitative data for this compound is not extensively available in the public domain, the information presented herein, based on other well-characterized Cdk7 inhibitors, serves as a robust framework for understanding its mechanism of action.
Introduction to Cdk7 and its Role in the Cell Cycle
Cyclin-dependent kinase 7 (Cdk7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription.[1][2] Its function is mediated through its association with Cyclin H and MAT1 to form the CDK-activating kinase (CAK) complex.[2][3]
The CAK complex is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle CDKs.[1][4] This phosphorylation is a prerequisite for their kinase activity and, consequently, for the orderly progression through the different phases of the cell cycle. Specifically, Cdk7-mediated activation of Cdk4/6, Cdk2, and Cdk1 is essential for the G1/S and G2/M transitions.[1][2]
In addition to its role in cell cycle control, Cdk7 is a core component of the general transcription factor TFIIH.[3][4] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II) at serine 5 and serine 7 residues.[3] This phosphorylation is critical for the initiation of transcription and the recruitment of mRNA capping enzymes.
Given its dual role in processes that are often dysregulated in cancer, Cdk7 has emerged as a promising therapeutic target. Inhibition of Cdk7 is expected to disrupt both cell cycle progression and the transcription of key oncogenes, leading to anti-proliferative effects in cancer cells.
This compound: Mechanism of Action in Cell Cycle Arrest
This compound, as a selective inhibitor of Cdk7, is designed to block its kinase activity. This inhibition disrupts the downstream signaling pathways controlled by Cdk7, ultimately leading to cell cycle arrest. The primary mechanisms through which this compound is proposed to exert its anti-proliferative effects are:
-
Inhibition of CAK activity: By inhibiting Cdk7, this compound prevents the activating phosphorylation of cell cycle CDKs. This leads to a failure to transition through the G1/S and G2/M checkpoints, resulting in an accumulation of cells in the G1 and G2/M phases of the cell cycle.[3][5]
-
Transcriptional repression: Inhibition of Cdk7's role in TFIIH leads to a global decrease in transcription. This is particularly detrimental to cancer cells that are often "addicted" to the high-level expression of certain oncogenes, such as MYC.[6] The downregulation of these critical survival and proliferation genes contributes to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional repression can trigger programmed cell death, or apoptosis.[5] Inhibition of Cdk7 has been shown to upregulate the expression of the tumor suppressor protein p53 and its downstream targets, which can initiate the apoptotic cascade.[7][8]
Quantitative Data on Cdk7 Inhibition
While specific quantitative data for this compound is limited in the public domain, the following tables summarize the inhibitory activities of other well-characterized Cdk7 inhibitors against various cancer cell lines. This data provides a benchmark for the expected potency of selective Cdk7 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BS-181 | KHOS | Osteosarcoma | 1.75 | [9] |
| U2OS | Osteosarcoma | 2.32 | [9] | |
| THZ1 | BT549 | Triple-Negative Breast Cancer | Not specified | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [10] | |
| YKL-5-124 | H929 | Multiple Myeloma | Various | [11] |
| AMO1 | Multiple Myeloma | Various | [11] |
Note: IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% and can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Cdk7 inhibitors in cell cycle arrest.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the staining of cellular DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with complete medium, and collect cells by centrifugation at 300 x g for 5 minutes.
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data from at least 10,000 single-cell events.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15][16]
-
Western Blot Analysis of Phosphorylated Proteins
This protocol details the detection of phosphorylated Cdk7 substrates, such as p-CDK1 and p-RNA Polymerase II, by western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Thr161), anti-p-RNA Pol II (Ser5), anti-CDK1, anti-RNA Pol II, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
Visualizing the Impact of this compound
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: this compound inhibits both cell cycle and transcriptional roles of Cdk7.
Experimental Workflows
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Conclusion
The inhibition of Cdk7 by molecules such as this compound represents a promising strategy in cancer therapy due to its dual role in regulating the cell cycle and transcription. By disrupting the activation of key cell cycle CDKs and suppressing the transcription of essential oncogenes, Cdk7 inhibitors can effectively induce cell cycle arrest and apoptosis in cancer cells. The experimental protocols and conceptual frameworks provided in this technical guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of Cdk7 inhibition. While further studies are needed to specifically characterize the quantitative effects of this compound, the existing data for analogous compounds strongly supports its development as a targeted anti-cancer agent.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 9. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Effect of Cdk7 Inhibition on Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the mechanism by which Cdk7 inhibitors modulate transcription. While specific data for Cdk7-IN-33 is not extensively available in the public domain, this document will use the well-characterized covalent Cdk7 inhibitor, THZ1, as a representative molecule to illustrate the core principles of Cdk7 inhibition. This guide will detail the molecular mechanisms, present quantitative data from key experiments, outline detailed experimental protocols, and provide visual representations of the associated signaling pathways and workflows.
Introduction to Cdk7 and its Role in Transcription
Cdk7 is a serine/threonine kinase that plays a dual role in cellular processes. It is a component of two crucial protein complexes:
-
Transcription Factor IIH (TFIIH): As part of the TFIIH complex, Cdk7 is essential for the initiation of transcription by RNA Polymerase II (RNAPII).[1] It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAPII (Rpb1), specifically at serine 5 (Ser5) and serine 7 (Ser7).[1][2] This phosphorylation is a key step for promoter escape and the transition from transcription initiation to elongation.[3]
-
Cdk-Activating Kinase (CAK) Complex: In this complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3]
Due to its central role in transcription, particularly of genes with super-enhancers that are often associated with oncogenes, Cdk7 has emerged as a significant target in cancer therapy.[4]
Mechanism of Action of Cdk7 Inhibitors on Transcription
Cdk7 inhibitors, such as THZ1, exert their primary effect on transcription by inhibiting the kinase activity of Cdk7 within the TFIIH complex. This leads to a cascade of downstream effects:
-
Reduced RNAPII CTD Phosphorylation: Inhibition of Cdk7 leads to a dose-dependent decrease in the phosphorylation of Ser5 and Ser7 on the RNAPII CTD.[2] This is a direct and measurable biomarker of Cdk7 inhibition in cellular assays.
-
Impaired Transcription Initiation and Elongation: The lack of proper CTD phosphorylation prevents the efficient release of RNAPII from the promoter, thereby stalling transcription initiation.[3] This leads to a global reduction in mRNA synthesis.[2]
-
Selective Downregulation of Super-Enhancer-Driven Genes: Cancer cells are often highly dependent on the expression of oncogenes driven by super-enhancers. These genes are particularly sensitive to Cdk7 inhibition, leading to a more pronounced effect on tumor cell viability compared to normal cells.
-
Induction of Apoptosis: The suppression of key survival gene transcription ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]
Quantitative Data on Cdk7 Inhibition
The following tables summarize quantitative data for the representative Cdk7 inhibitor, THZ1, from various studies. These values highlight the potency and cellular effects of targeting Cdk7.
Table 1: Biochemical and Cellular Potency of THZ1
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (CDK7) | 3.2 nM | In vitro kinase assay | [5] |
| Cellular IC50 (Growth Inhibition) | < 100 nM | Patient-derived TNBC cells | [6] |
| THZ1 Concentration for RNAPII CTD Hypophosphorylation | 250 nM | Jurkat T-ALL cells | [6] |
| THZ1 Concentration for Apoptosis Induction | 33 nM | Triple-negative breast cancer cells | [6] |
Table 2: Effect of THZ1 on Gene Expression in Cervical Cancer Cells
| Treatment | Duration | Result | Reference |
| 100 nM THZ1 | 6 hours | Dramatic decrease in global RNA levels | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Cdk7 inhibitors on transcription regulation.
Western Blot Analysis of RNAPII CTD Phosphorylation
This is a fundamental assay to directly measure the inhibition of Cdk7 kinase activity in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the Cdk7 inhibitor (e.g., THZ1) or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated RNAPII.
-
Cell Viability and Proliferation Assays
These assays assess the functional consequence of Cdk7 inhibition on cancer cell growth.
-
Cell Plating:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the Cdk7 inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Gene Expression Analysis (Microarray or RNA-Seq)
This method provides a global view of the transcriptional changes induced by Cdk7 inhibition.
-
Cell Treatment and RNA Extraction:
-
Treat cells with the Cdk7 inhibitor or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing (for RNA-Seq):
-
Prepare sequencing libraries from the extracted RNA according to the manufacturer's instructions (e.g., Illumina TruSeq).
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Microarray Hybridization (for Microarray):
-
Label the RNA and hybridize it to a microarray chip.
-
Scan the chip to obtain raw intensity data.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Align sequencing reads to a reference genome (for RNA-Seq) or normalize microarray data.
-
Identify differentially expressed genes between the treated and control groups.
-
Perform pathway and gene set enrichment analysis to identify the biological processes affected by Cdk7 inhibition.
-
Visualizing the Impact of Cdk7 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Cdk7's role in the TFIIH complex and transcription initiation.
Caption: Workflow for Western Blot analysis of RNAPII phosphorylation.
Caption: Workflow for determining cell viability and IC50 values.
Conclusion
Inhibition of Cdk7 represents a promising strategy for targeting transcriptional dependencies in cancer. As exemplified by the covalent inhibitor THZ1, targeting Cdk7 leads to a profound and selective disruption of the transcriptional program in cancer cells, ultimately resulting in cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the effects of Cdk7 inhibitors like this compound and to advance their development as potential cancer therapeutics. The direct measurement of RNAPII CTD phosphorylation remains a robust biomarker for assessing the on-target activity of these compounds in a cellular context. Further research into the nuances of Cdk7 inhibition will continue to unveil new therapeutic opportunities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay of CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay results for prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, focusing on THZ1 and SY-5609. This document details the experimental protocols for kinase assays, presents quantitative data for comparative analysis, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the in vitro potencies of two representative CDK7 inhibitors, THZ1 and SY-5609, against CDK7 and other related kinases. This data is crucial for understanding the inhibitors' efficacy and selectivity profiles.
| Compound | Target | Potency (IC50/Kd/Ki) | Selectivity vs. Other Kinases | Mechanism of Action |
| THZ1 | CDK7 | IC50: 3.2 nM[1][2] | Inhibits CDK12 and CDK13 at higher concentrations.[1][3] | Covalent, irreversible[4][5] |
| CDK12 | - | |||
| CDK9 | >1000 nM[5] | |||
| CDK2 | >1000 nM[5] | |||
| SY-5609 | CDK7 | Kd: 0.065 nM[6][7][8] | Highly selective. | Noncovalent, reversible[6][7] |
| CDK12 | Ki: 870 nM[6][7] | ~13,000-fold vs. CDK7 | ||
| CDK9 | Ki: 960 nM[6][7] | ~14,700-fold vs. CDK7 | ||
| CDK2 | Ki: 2600 nM[6][7] | ~40,000-fold vs. CDK7 |
Experimental Protocols: In Vitro CDK7 Kinase Inhibition Assay
This section details a generalized protocol for determining the IC50 value of a test compound against CDK7 in vitro. This protocol is based on a luminescence-based ADP detection method, a common and robust technique for measuring kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the RNA Polymerase II CTD)
-
Test compound (e.g., THZ1 or SY-5609) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., THZ1) in DMSO. A typical starting concentration for THZ1 would be 1 µM.[5]
-
Assay Plate Preparation: Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Compound Addition: Add 50 nL of the serially diluted compounds to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of a 2X CDK7 enzyme solution to each well.
-
Pre-incubation: For covalent inhibitors like THZ1, a pre-incubation period (e.g., 60 minutes) at room temperature is recommended to allow for covalent bond formation. For non-covalent inhibitors like SY-5609, a shorter pre-incubation (e.g., 10 minutes) is sufficient.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for CDK7 to ensure accurate determination of ATP-competitive inhibitor potency.[5]
-
Incubation: Incubate the plate for 1 hour at 30°C.[5]
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[4]
Mandatory Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of compounds.
In Vitro Kinase Assay Workflow
Caption: Step-by-step workflow of a typical in vitro kinase assay for CDK7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 - Focus Biomolecules [mayflowerbio.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Cdk7-IN-33 and Other Potent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a focus on Cdk7-IN-33 and other well-characterized selective compounds such as YKL-5-124. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative inhibition data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation.[1][2] Given its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology. The development of selective CDK7 inhibitors is a significant area of research aimed at disrupting the proliferation of cancer cells.
Quantitative Selectivity Profile of CDK7 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This section presents the quantitative inhibitory activity of the selective CDK7 inhibitor YKL-5-124 against a panel of cyclin-dependent kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Kinase Target | YKL-5-124 IC50 (nM) | Reference |
| CDK7 | 53.5 | [4] |
| CDK7/Mat1/CycH | 9.7 | [4][5][6] |
| CDK2 | 1300 | [4][5] |
| CDK9 | 3020 | [4][5] |
| CDK12 | Inactive | [4] |
| CDK13 | Inactive | [4] |
Note: "Inactive" indicates no significant inhibition was observed at the tested concentrations.
Another potent and selective CDK7 inhibitor, LGR6768, has been reported to have an IC50 of 20 nM for CDK7 and exhibits over 12-fold selectivity against other CDKs.[7]
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. This section details the methodologies for commonly employed kinase assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a widely used method for determining the IC50 values of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase assay buffer. A typical concentration range is 1 nM to 10 µM.
-
Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare a substrate/ATP mixture containing the appropriate peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for CDK7.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a white 96-well plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
A short pre-incubation of 10-15 minutes at room temperature can be performed to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to keep ATP consumption below 20%.
-
-
Signal Detection:
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP and a suitable substrate (peptide or protein). The reaction is then stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, the test compound at various concentrations, and a reaction buffer.
-
Keep the reaction mixtures on ice.
-
-
Initiation:
-
Initiate the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinome Scanning and Profiling Services
For broader selectivity profiling against a large panel of kinases, specialized services such as KINOMEscan® and KiNativ™ are often employed.
-
KINOMEscan®: This is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, providing a measure of the test compound's binding affinity.
-
KiNativ™: This is a chemical proteomics-based approach that profiles inhibitor binding to kinases in a more physiological context, such as cell or tissue lysates. It utilizes ATP- and ADP-biotin probes that covalently label conserved lysine (B10760008) residues in the ATP-binding site of kinases. The extent of probe labeling is quantified by mass spectrometry. A decrease in probe labeling in the presence of an inhibitor indicates binding of the inhibitor to the kinase.
Visualizing Pathways and Workflows
Diagrams are invaluable for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
CDK7 Signaling Pathway
CDK7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription. The following diagram illustrates these dual functions.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Kinase Inhibitor Selectivity Profiling Workflow
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
The development of highly selective CDK7 inhibitors is a promising strategy for cancer therapy. A thorough understanding of their selectivity profile against the broader kinome is essential for advancing these compounds through the drug discovery pipeline. This guide has provided a comprehensive overview of the selectivity of representative CDK7 inhibitors, detailed experimental protocols for assessing their activity, and visual aids to conceptualize the underlying biology and experimental approaches. This information serves as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics targeting CDK7.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. imtm.cz [imtm.cz]
The Impact of Cdk7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a pivotal enzyme in the regulation of transcription and cell cycle progression. As a core component of the general transcription factor TFIIH, Cdk7 plays a direct role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII). The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The dynamic phosphorylation of the serine residues at positions 2, 5, and 7 of this repeat is a critical regulatory mechanism that orchestrates the recruitment of various factors involved in transcription and RNA processing.
This technical guide provides an in-depth analysis of the effects of Cdk7 inhibition on the phosphorylation of RNAPII, a key mechanism for the therapeutic potential of Cdk7 inhibitors in oncology and other diseases. Due to the limited availability of public data on the specific inhibitor Cdk7-IN-33, this document will focus on the well-characterized and potent covalent Cdk7 inhibitor, THZ1, to illustrate the fundamental principles of targeting Cdk7 and its downstream effects on RNAPII phosphorylation.
Core Mechanism: Cdk7 and RNA Polymerase II Phosphorylation
Cdk7 primarily targets Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD.[1][2][3] Phosphorylation of Ser5 is a hallmark of transcription initiation and promoter clearance, and it facilitates the recruitment of capping enzymes to the nascent RNA transcript. Ser7 phosphorylation is also important for the transcription of small nuclear RNAs (snRNAs) and the recruitment of the integrator complex.[4][5][6]
While Cdk7 has a preference for Ser5 and Ser7, it also indirectly influences the phosphorylation of Serine 2 (Ser2). Cdk7 is the CDK-activating kinase (CAK) responsible for activating other CDKs, including Cdk9. Cdk9, in turn, is the primary kinase responsible for phosphorylating Ser2 of the CTD, an event associated with transcriptional elongation.[7] Therefore, inhibition of Cdk7 can lead to a subsequent decrease in Ser2 phosphorylation due to reduced Cdk9 activity.
Quantitative Effects of Cdk7 Inhibition on RNAPII Phosphorylation
The inhibition of Cdk7 by small molecules like THZ1 leads to a significant reduction in the phosphorylation of the RNAPII CTD. The following tables summarize quantitative data from a study on HepG2-LV and HepG2-MYC cells treated with 200 nM THZ1 for 3 and 48 hours. The data is presented as the mean relative band intensity from Western blot analysis, normalized to a loading control (β-actin).
Table 1: Effect of 3-hour THZ1 Treatment on RNAPII CTD Phosphorylation [8]
| Cell Line | Phosphorylation Site | Vehicle (Mean Relative Intensity ± SEM) | THZ1 (200 nM) (Mean Relative Intensity ± SEM) | % Reduction |
| HepG2-LV | p-Ser2 | 1.00 ± 0.12 | 0.65 ± 0.08 | 35% |
| p-Ser5 | 1.00 ± 0.10 | 0.45 ± 0.05 | 55% | |
| p-Ser7 | 1.00 ± 0.15 | 0.50 ± 0.07 | 50% | |
| HepG2-MYC | p-Ser2 | 1.00 ± 0.14 | 0.60 ± 0.09 | 40% |
| p-Ser5 | 1.00 ± 0.11 | 0.40 ± 0.06 | 60% | |
| p-Ser7 | 1.00 ± 0.13 | 0.48 ± 0.08 | 52% |
Table 2: Effect of 48-hour THZ1 Treatment on RNAPII CTD Phosphorylation [8]
| Cell Line | Phosphorylation Site | Vehicle (Mean Relative Intensity ± SEM) | THZ1 (200 nM) (Mean Relative Intensity ± SEM) | % Reduction |
| HepG2-LV | p-Ser2 | 1.00 ± 0.11 | 0.30 ± 0.04 | 70% |
| p-Ser5 | 1.00 ± 0.09 | 0.25 ± 0.03 | 75% | |
| p-Ser7 | 1.00 ± 0.14 | 0.35 ± 0.05 | 65% | |
| HepG2-MYC | p-Ser2 | 1.00 ± 0.13 | 0.28 ± 0.05 | 72% |
| p-Ser5 | 1.00 ± 0.10 | 0.22 ± 0.04 | 78% | |
| p-Ser7 | 1.00 ± 0.12 | 0.30 ± 0.06 | 70% |
These data indicate that Cdk7 inhibition by THZ1 leads to a rapid and sustained decrease in the phosphorylation of Ser2, Ser5, and Ser7 of the RNAPII CTD. The more pronounced effect on Ser5 phosphorylation at the earlier time point is consistent with it being a primary target of Cdk7.[9]
Experimental Protocols
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is a general guideline for the analysis of RNAPII CTD phosphorylation by Western blot.[10]
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with the Cdk7 inhibitor or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Sonicate the lysate to shear chromatin and ensure the release of nuclear proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 6% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize the phospho-specific signals to the total RNAPII signal or the loading control.
Chromatin Immunoprecipitation (ChIP) Analysis of RNA Polymerase II Occupancy and Phosphorylation
This protocol provides a general workflow for ChIP-seq to analyze the genome-wide occupancy of total and phosphorylated forms of RNAPII.[11][12]
1. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with the Cdk7 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, or phospho-Ser7 RNAPII overnight at 4°C. An IgG control is essential.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for each antibody.
-
Analyze the distribution and intensity of total and phosphorylated RNAPII across gene bodies.
Visualizations
Cdk7 Signaling Pathway in Transcription Initiation
Caption: Cdk7 phosphorylates Ser5 and Ser7 of the RNAPII CTD and activates Cdk9.
Experimental Workflow for Assessing Cdk7 Inhibitor Effects
Caption: Workflow for analyzing Cdk7 inhibitor effects on RNAPII phosphorylation.
Logical Relationship of Cdk7 Inhibition on Transcription
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serine 7 of the RNA polymerase II CTD is specifically required for snRNA gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ser7 phosphorylation of RNA polymerase II-CTD is required for the recruitment of E3 ubiquitin ligase Asr1 and subtelomeric gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ser7 phosphorylation of the CTD recruits the RPAP2 Ser5 phosphatase to snRNA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 11. Profiling RNA Polymerase II Phosphorylation Genome-Wide in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encodeproject.org [encodeproject.org]
An In-depth Technical Guide to the Downstream Signaling Pathways of CDK7 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query specified "Cdk7-IN-33." Extensive research has revealed no specific public data for a compound with this exact name. The scientific literature predominantly refers to "Cdk7-IN-8" and other well-characterized CDK7 inhibitors such as THZ1 and SY-5609. It is highly probable that "this compound" is a typographical error. This guide will, therefore, focus on the established downstream signaling pathways of CDK7 inhibition, using data from well-documented inhibitors like Cdk7-IN-8 and THZ1 as representative examples.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a central regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] Due to its dual role, CDK7 has emerged as a compelling therapeutic target in oncology.[3] CDK7 inhibitors are a class of small molecules designed to block the kinase activity of CDK7, thereby disrupting these critical cellular functions in cancer cells. This technical guide provides a detailed overview of the core downstream signaling pathways affected by CDK7 inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Downstream Signaling Pathways
CDK7 inhibition elicits its anti-tumor effects by disrupting two primary signaling networks: transcriptional regulation and cell cycle control.
Transcriptional Regulation
CDK7 is an essential component of the general transcription factor IIH (TFIIH).[4] In this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), RPB1.[1][2] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷.[5] CDK7 specifically phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of this repeat.[1][6]
This phosphorylation is a critical step for the transition from transcription initiation to productive elongation.[2] Inhibition of CDK7 prevents this phosphorylation, leading to an accumulation of stalled Pol II at promoter regions and a subsequent global decrease in transcription.[7] This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain oncogenes, such as MYC, that are driven by super-enhancers.[8]
Furthermore, CDK7 indirectly regulates Serine 2 (Ser2) phosphorylation. CDK7 activates CDK9, the primary kinase responsible for Ser2 phosphorylation, which is crucial for transcriptional elongation.[3][9] Thus, inhibiting CDK7 also impairs the function of CDK9, further disrupting the transcription cycle.[3]
Cell Cycle Control
In addition to its role in transcription, CDK7 functions as the CDK-Activating Kinase (CAK).[1][2] In this capacity, CDK7, in a complex with Cyclin H and MAT1, phosphorylates and activates a cascade of other CDKs that are essential for cell cycle progression.[2][10] These include:
-
CDK4 and CDK6: Activated during the G1 phase, they phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and entry into the S phase.
-
CDK2: Essential for the G1/S transition and S phase progression.
-
CDK1 (or CDC2): Crucial for entry into mitosis (G2/M transition).
By inhibiting CDK7, the activation of these downstream CDKs is blocked.[2] This leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.[4][11]
Quantitative Data Summary
The potency of CDK7 inhibitors can be quantified through biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Representative CDK7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |
| Cdk7-IN-8 | Cdk7 | 54.29 | Reversible, Non-covalent[12] |
| THZ1 | Cdk7 | 3.2 | Covalent[10] |
| BS-181 | Cdk7 | 21 | Reversible[10][13] |
| CT7001 | Cdk7 | 40 | Reversible[10][12] |
| SY-1365 | Cdk7 | 369 | Covalent[13] |
| LY3405105 | Cdk7 | 93 | Not Specified[13] |
Table 2: Cellular IC50 Values of THZ1 in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | THZ1 IC50 (nM) | Assay Method |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | Resazurin[14] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | CellTiter-Glo[14] |
| H1299 | Non-Small Cell Lung Cancer | ~50 | Crystal Violet[14] |
| MEC1 | Chronic Lymphocytic Leukemia | 45 | Not Specified[15] |
| MEC2 | Chronic Lymphocytic Leukemia | 30 | Not Specified[15] |
Note: IC50 values can vary based on the cell line and specific experimental conditions.[14]
Table 3: Qualitative Effects of CDK7 Inhibition on Downstream Protein Phosphorylation
| Protein Target | Phosphorylation Site | Effect of CDK7 Inhibition |
| RNA Pol II CTD | Serine 5 (Ser5) | Decreased[1][6][14] |
| RNA Pol II CTD | Serine 7 (Ser7) | Decreased[6][14] |
| RNA Pol II CTD | Serine 2 (Ser2) | Decreased (indirect effect via CDK9)[14] |
| CDK1 | Threonine 161 (T161) | Decreased[2] |
| CDK2 | Threonine 160 (T160) | Decreased[2][13] |
| Rb | Serine 780 (S780) | Modest Reduction[1] |
Detailed Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the downstream effects of CDK7 inhibitors.
In Vitro CDK7 Kinase Assay (IC50 Determination)
This protocol describes a luminescence-based assay (e.g., ADP-Glo™) to measure the biochemical potency of a CDK7 inhibitor.[12]
Materials and Reagents:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from RNA Pol II CTD)
-
CDK7 inhibitor (e.g., Cdk7-IN-8)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the CDK7 inhibitor in kinase assay buffer. Final concentrations should span a range sufficient to generate a dose-response curve (e.g., 1 nM to 10 µM).[12]
-
Enzyme and Substrate Preparation: Dilute the Cdk7/Cyclin H/MAT1 enzyme to a working concentration in kinase assay buffer. Prepare a mixture of the peptide substrate and ATP in the same buffer.[12]
-
Assay Plate Setup: Add 5 µL of the diluted CDK7 inhibitor and 5 µL of the diluted enzyme to each well of a 96-well plate.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Western Blotting for Phosphorylation Analysis
This protocol is used to assess the phosphorylation status of CDK7 substrates like RNA Pol II in cells treated with an inhibitor.[14]
Materials and Reagents:
-
Cancer cell lines
-
CDK7 inhibitor
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pSer5-Pol II, anti-pSer2-Pol II, anti-total Pol II, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with various concentrations of the CDK7 inhibitor for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or total protein levels.
Cell Viability Assay (Cellular IC50 Determination)
This protocol outlines a method to determine the dose-response of a CDK7 inhibitor in cancer cell lines using a colorimetric assay like CCK-8.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor for 48 to 72 hours.[14]
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[15]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[15]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a CDK7 inhibitor on cell cycle progression.[11][14]
Procedure:
-
Treatment: Treat cells with the CDK7 inhibitor for a specified period (e.g., 24 hours).[14]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14]
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.[14]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]
Conclusion
Inhibition of CDK7 provides a powerful anti-cancer strategy by simultaneously disrupting two fundamental cellular processes. By blocking CDK7's kinase activity, these inhibitors prevent the phosphorylation of RNA Polymerase II, leading to transcriptional repression of key oncogenes, and halt the activation of cell cycle CDKs, causing cell cycle arrest. The downstream consequences of CDK7 inhibition—suppression of oncogenic signaling, cell cycle arrest, and induction of apoptosis—underscore its significant therapeutic potential for a variety of malignancies. The protocols and data presented in this guide offer a framework for researchers to further investigate and develop novel CDK7-targeted therapies.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. imtm.cz [imtm.cz]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preclinical Profile of CDK7 Inhibitors in Oncology: A Technical Overview
Note to the Reader: Preclinical data for a compound specifically designated "Cdk7-IN-33" are not publicly available in the reviewed scientific literature. Therefore, this document provides a comprehensive technical guide based on published preclinical studies of several well-characterized Cyclin-dependent kinase 7 (CDK7) inhibitors in various cancer models. This serves as a representative overview of the preclinical development landscape for this class of therapeutic agents.
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA polymerase II (Pol II).[1][5] In many cancers, there is a heightened reliance on transcriptional programs to maintain a malignant phenotype, making them particularly vulnerable to CDK7 inhibition.[6][7] This dependency, often termed "transcriptional addiction," provides a therapeutic window for selective CDK7 inhibitors.
This guide summarizes the preclinical data for several key CDK7 inhibitors, presenting quantitative data in structured tables, detailing common experimental protocols, and visualizing key pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of representative CDK7 inhibitors across various cancer models.
Table 1: In Vitro Potency of Select CDK7 Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference Compound(s) |
| BS-181 | Breast Cancer | MCF-7 | 21 | CDK2 (IC50 = 880 nM) |
| KRLS-017 | Triple-Negative Breast Cancer (AR+) | MDA-MB-453, SUM185 | Not specified | Enzalutamide (IC50 > 15 µM) |
| LDC4297 | Pancreatic Ductal Adenocarcinoma | Panc89, Mia-Paca2 | Concentration-dependent effects observed at 100 nM and 300 nM | Not specified |
| THZ1 | Triple-Negative Breast Cancer | Various | Not specified | Not specified |
| THZ1 | MYCN-amplified Neuroblastoma | Various | Not specified | Ponatinib, Lapatinib |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Table 2: In Vivo Efficacy of Select CDK7 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| BS-181 | MCF-7 Xenograft | 10 mg/kg i.p. | Inhibition of tumor growth |
| KRLS-017 | MDA-MB-453 Xenograft | Not specified | Enhanced tumor growth inhibition in combination with enzalutamide |
| SY-5609 | HEL-Luc/GFP Xenograft (MPN-sAML) | Not specified | Reduced sAML burden and improved survival (in combination with OTX015) |
| THZ1 | Glioblastoma | Not specified | Confirmed anti-GBM activity |
Key Signaling Pathways and Mechanisms of Action
CDK7 inhibitors exert their anti-cancer effects through two primary mechanisms: induction of cell cycle arrest and disruption of transcription.[1] By inhibiting the CAK complex, these agents prevent the activation of cell cycle CDKs, leading to an accumulation of cells in the G1 or G2 phases and subsequent apoptosis.[1] Concurrently, inhibition of TFIIH-associated CDK7 activity leads to a global decrease in transcription, with a particularly profound effect on genes with super-enhancers that are critical for cancer cell survival and proliferation, such as the MYC oncogene.[8][9][10]
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33: A Technical Whitepaper on a Novel Covalent Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Inhibition of CDK7 presents a promising strategy to concurrently halt cancer cell proliferation and suppress the expression of key oncogenes. This document provides a technical overview of Cdk7-IN-33, a covalent inhibitor of CDK7, also identified as JNJ-3738 and Compound 148. While comprehensive preclinical data on this compound is not extensively available in the public domain, this guide synthesizes the existing information on its mechanism of action, potency, and cellular effects, supplemented with established experimental protocols for the evaluation of CDK7 inhibitors.
Introduction to CDK7 as a Cancer Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a central node in two fundamental cellular processes: cell cycle progression and gene transcription[1][2].
-
Cell Cycle Regulation: CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These kinases, in turn, drive the transitions between different phases of the cell cycle[1][2][3]. By inhibiting CDK7, the activation of these downstream CDKs is blocked, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints[1].
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues[2]. This phosphorylation is essential for the initiation and elongation phases of transcription. Cancer cells, often characterized by a high transcriptional demand for oncogenes, are particularly vulnerable to the disruption of this process[1].
The dual inhibition of cell cycle and transcription by targeting CDK7 provides a powerful therapeutic rationale for cancer treatment.
This compound (JNJ-3738): An Overview
This compound, also known as JNJ-3738 or Compound 148, is a covalent inhibitor of CDK7. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition.
Mechanism of Action
JNJ-3738 acts as a covalent, irreversible inhibitor of CDK7. This mechanism typically involves the reaction of an electrophilic group on the inhibitor with a nucleophilic residue, such as a cysteine, in the target protein's active site or a nearby allosteric pocket. This covalent modification leads to the inactivation of the kinase. A corresponding negative control compound, JNJ-6240, which lacks the reactive group for covalent binding, has been developed to distinguish specific covalent effects from non-specific activities.
The primary downstream effect of JNJ-3738 is the inhibition of CDK7's kinase activity, leading to:
-
Reduced phosphorylation of the RNA Polymerase II CTD at Serine 5, a key pharmacodynamic marker of CDK7 inhibition in cells.
-
Decreased activation of downstream cell cycle CDKs.
These molecular events culminate in cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Data
Comprehensive public data on JNJ-3738 is limited. The following tables summarize the currently available quantitative information.
Table 1: In Vitro and Cellular Potency of JNJ-3738
| Parameter | Value | Assay System | Notes |
| Ki app | 31 nM | Biochemical assay (CDK7/cyclinH/MAT1) | Apparent inhibitor constant. |
| pIC50 (A549 cells) | 7.37 | Cellular assay | Corresponds to an IC50 of approximately 42.7 nM. |
| IC50 (p-RNA pol II Ser 5) | 58 nM | Cellular assay (A549 cells) | Measures pharmacodynamic marker engagement. |
| IC50 (Antiproliferation) | 4 nM | Cellular assay (OCI-AML3 cells, 4 days) | Demonstrates potent inhibition of cell growth. |
Table 2: Selectivity Profile of JNJ-3738
| Target | % Inhibition (at 1 µM) | Assay Type | Notes |
| CDK7 | >99% | DiscoverX KinaseScreen | High on-target activity. |
| CDK9 | 36% | DiscoverX KinaseScreen | Good selectivity over the closely related CDK9. |
| CAMKK2 | 70% | ActivX screen | Potential off-target. |
| STK16 (MPSK1) | 65% | ActivX screen | Potential off-target. |
| HRH1 | 77% | CEREP panel (at 10 µM) | Histamine H1 receptor, potential off-target at higher concentrations. |
| PTGES2 | 67% | Proteome-wide ABPP (Jurkat) | Prostaglandin E synthase 2, potential off-target. |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, and the points of intervention by an inhibitor like JNJ-3738.
Caption: Dual roles of CDK7 in cell cycle and transcription, inhibited by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK7 inhibitor.
References
Methodological & Application
Application Notes for Cdk7-IN-33: A Potent Inhibitor of Cyclin-Dependent Kinase 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target for cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling progression through the cell cycle.[2][3][4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[1][5][6] Dysregulation of CDK7 activity is common in many cancers, highlighting its therapeutic potential.[2][4] Cdk7-IN-33 is a novel, potent, and selective inhibitor of CDK7. These application notes provide detailed protocols for cell-based assays to characterize the activity and mechanism of action of this compound.
Mechanism of Action
This compound inhibits the kinase activity of CDK7. This inhibition is expected to have two primary consequences within the cell:
-
Cell Cycle Arrest: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition.[7]
-
Transcriptional Repression: Inhibition of CDK7's role in TFIIH leads to a decrease in the phosphorylation of the RNA Pol II CTD, which in turn suppresses the transcription of genes, particularly those with super-enhancers that are critical for cancer cell identity and survival.[8]
Data Presentation
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Proliferation Assay | HCT116 | IC50 | Data to be determined |
| Proliferation Assay | SW620 | IC50 | Data to be determined |
| Proliferation Assay | PANC-1 | IC50 | Data to be determined |
| Target Engagement | 293T | p-RNAPII (Ser5) IC50 | Data to be determined |
| Cell Cycle Analysis | Jurkat | G1 Arrest (%) | Data to be determined |
This table should be populated with experimental data upon completion of the assays described below.
Experimental Protocols
Cell Viability and Proliferation Assay
This assay measures the cytotoxic and cytostatic effects of this compound on cancer cells.
Principle: Inhibition of CDK7 leads to a decrease in cell proliferation and viability. This can be quantified using assays that measure ATP levels as an indicator of metabolically active cells.[8]
Materials:
-
Cancer cell lines (e.g., HCT116, SW620, PANC-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed cells in a 96-well plate at a density of 500-1000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by fitting the dose-response data to a nonlinear regression curve.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7 kinase activity in cells by measuring the phosphorylation of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II.
Principle: CDK7 phosphorylates serine residues (primarily Ser5 and Ser7) of the RNAPII CTD as part of the TFIIH complex.[5][8] Inhibition of CDK7 leads to a dose-dependent decrease in these phosphorylation levels.
Materials:
-
Cancer cell line (e.g., 293T)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Principle: As a CDK-activating kinase, CDK7 is essential for cell cycle progression.[3] Its inhibition is expected to cause cell cycle arrest.[8]
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: this compound inhibits CDK7, affecting both cell cycle and transcription.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Cdk7-IN-33 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[4][5][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[2][4][7][8] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][4][9]
Cdk7-IN-33 is a novel inhibitor of CDK7. These application notes provide a comprehensive guide for its use in cultured cells, including its mechanism of action, protocols for key experiments, and expected outcomes based on the effects of other well-characterized CDK7 inhibitors.
Mechanism of Action
This compound, by inhibiting CDK7, is expected to exert its cellular effects through two primary mechanisms:
-
Inhibition of Transcription: By preventing the CDK7-mediated phosphorylation of the RNAPII CTD, this compound can lead to a global suppression of transcription.[10] This is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes and survival factors.[5]
-
Disruption of the Cell Cycle: this compound can block the activation of cell cycle CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[2][5][7] This inhibition of proliferation can ultimately trigger apoptosis (programmed cell death).[2][11]
The dual mechanism of action of CDK7 inhibitors offers a powerful strategy to halt cancer cell growth and induce cell death.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK7 signaling pathway and a general experimental workflow for evaluating this compound in cultured cells.
Caption: CDK7 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound. These protocols are based on established methods for other CDK7 inhibitors and should be adapted and optimized for your specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay
This assay determines the concentration of this compound that inhibits cell growth (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.[12] Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours.[12]
-
Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement and Downstream Effects
This assay confirms that this compound inhibits CDK7 activity in cells by measuring the phosphorylation of its direct substrate, RNAPII, and assesses downstream effects on cell cycle and apoptosis proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH or β-actin (loading control).
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence reagent
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 4, 16, or 24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. A decrease in the levels of phosphorylated RNAPII CTD indicates target engagement.[10] Changes in the levels of cell cycle and apoptosis markers will reveal downstream effects.[7][11]
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 16-24 hours.[11]
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[11]
Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for 48 hours.[11]
-
Cell Harvesting and Staining: Harvest both adherent and floating cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Quantitative Data Summary
The following tables summarize expected quantitative data based on studies with other CDK7 inhibitors. These should serve as a reference for the anticipated effects of this compound.
Table 1: IC50 Values of CDK7 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| BT549 | Triple-Negative Breast Cancer | THZ1 | ~50 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | ~100 | [11] |
| HCT116 | Colorectal Cancer | LDC4297 | Varies | [3] |
| Panc-1 | Pancreatic Cancer | THZ1 | 26.08 - 423.7 | [12] |
| Multiple Myeloma Cells | Multiple Myeloma | YKL-5-124 | Varies | [13] |
| KHOS | Osteosarcoma | BS-181 | Dose-dependent decrease in proliferation | [6] |
| U2OS | Osteosarcoma | BS-181 | Dose-dependent decrease in proliferation | [6] |
Table 2: Expected Outcomes of Cellular Assays Following this compound Treatment
| Assay | Expected Outcome | Rationale |
| Western Blot | ||
| p-RNAPII CTD (Ser5/7) | Decrease | Direct inhibition of CDK7 kinase activity. |
| Cyclin B1 / p-CDK1 | Decrease | Blockade of CDK1 activation, leading to G2/M arrest.[7] |
| Cleaved PARP | Increase | Induction of apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in G1/S or G2/M phase | Disruption of cell cycle progression due to inhibition of CDK activation.[7][11] |
| Apoptosis Assay | Increase in Annexin V-positive cells | Induction of programmed cell death.[11] |
Conclusion
This compound holds the potential to be a valuable tool for cancer research and drug development. The protocols and application notes provided here offer a comprehensive framework for characterizing its cellular effects. By systematically evaluating its impact on cell viability, target engagement, cell cycle progression, and apoptosis, researchers can elucidate the therapeutic potential of this novel CDK7 inhibitor. It is crucial to optimize these protocols for specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Cdk7-IN-3 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling key transitions in the cell cycle.[1][3][4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[1][2][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2][6][7]
Cdk7-IN-3 (also known as SY-5609) is a potent, selective, and orally bioavailable noncovalent inhibitor of CDK7.[8] Characterizing the dose-response relationship of Cdk7-IN-3 is essential for understanding its potency and guiding its development as a potential therapeutic agent. These application notes provide detailed protocols for determining the dose-response curve of Cdk7-IN-3 through biochemical and cellular assays.
Cdk7-IN-3: Mechanism of Action
Cdk7-IN-3 exerts its effects by binding to the active site of CDK7, thereby preventing the phosphorylation of its substrates.[2] This inhibition disrupts the normal functioning of both the CAK and TFIIH complexes. The consequences of CDK7 inhibition include:
-
Cell Cycle Arrest: By preventing the activation of cell cycle-dependent kinases, Cdk7-IN-3 can induce cell cycle arrest, typically at the G1/S or G2/M transitions.[2][8]
-
Transcriptional Repression: Inhibition of RNAPII CTD phosphorylation leads to a disruption of transcription, particularly of genes with super-enhancers that are often critical for cancer cell survival and proliferation.[5]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional disruption can lead to programmed cell death (apoptosis) in cancer cells.[2][8]
Quantitative Data Summary
The following table summarizes the reported quantitative data for Cdk7-IN-3 (SY-5609) and its inhibitory activity.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| KD | 0.065 nM | CDK7 | Biochemical | [8] |
| Ki | 2600 nM | CDK2 | Biochemical | [8] |
| Ki | 960 nM | CDK9 | Biochemical | [8] |
| Ki | 870 nM | CDK12 | Biochemical | [8] |
| EC50 | 5.6 nM | HCC70 cells | Cellular | [8] |
| IC50 | 1-6 nM | TNBC and Ovarian cancer cells | Cellular Proliferation | [8] |
Experimental Protocols
Biochemical Kinase Assay: In Vitro Determination of IC50
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Cdk7-IN-3 against purified CDK7 enzyme using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
ATP
-
Peptide substrate (e.g., CTD peptide)[4]
-
Cdk7-IN-3
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of Cdk7-IN-3 in kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Assay Plate Setup: Add the diluted Cdk7-IN-3 to the wells of a 384-well plate. Include controls for no inhibitor (100% kinase activity) and no enzyme (background).
-
Kinase Reaction:
-
Prepare a master mix containing the CDK7 enzyme and the peptide substrate in the kinase assay buffer.
-
Add the enzyme/substrate mix to the wells containing the inhibitor.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[9]
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control).
-
Normalize the data to the no-inhibitor control (set as 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the Cdk7-IN-3 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., four-parameter logistic model) to determine the IC50 value.[9][10]
-
Cellular Proliferation Assay: Determination of EC50/GI50
This protocol outlines the determination of the half-maximal effective concentration (EC50) or the concentration for 50% of maximal growth inhibition (GI50) of Cdk7-IN-3 in a cancer cell line using a luminescent cell viability assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., HCC70)[8]
-
Complete cell culture medium
-
Cdk7-IN-3
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear bottom white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Cdk7-IN-3 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Cdk7-IN-3. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a specified period, typically 72 hours.[8]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the Cdk7-IN-3 concentration.
-
Generate a dose-response curve and determine the EC50 or GI50 value using non-linear regression.[9]
-
Western Blot Analysis of Target Engagement
This protocol assesses the in-cell inhibition of CDK7 by measuring the phosphorylation of its downstream target, the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Cancer cell line
-
Cdk7-IN-3
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, or Ser7), anti-total RNAPII, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of Cdk7-IN-3 for a defined period (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-RNAPII CTD overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total RNAPII and a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RNAPII signal to the total RNAPII signal and the loading control.
-
Plot the normalized phospho-RNAPII signal against the logarithm of the Cdk7-IN-3 concentration to generate a dose-response curve and determine the IC50 for target inhibition.[10]
-
Visualizations
Caption: CDK7 signaling pathways and the inhibitory action of Cdk7-IN-3.
Caption: Workflow for the biochemical kinase assay.
Caption: Workflow for the cellular proliferation assay.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gosset.ai [gosset.ai]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the IC50 of CDK7 Inhibitors in Cancer Cell Lines
Note: While the specific compound "Cdk7-IN-33" was not found in available literature, this document provides a comprehensive guide using the well-characterized and clinically relevant CDK7 inhibitor, Samuraciclib (ICEC0942/CT7001) , as a representative example. The principles and protocols described herein are broadly applicable to other CDK7 inhibitors.
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of both the cell cycle and transcription, making it a significant target in cancer therapy.[1] CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2] Additionally, as a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of numerous genes, including oncogenes.[1] Inhibiting CDK7 can therefore simultaneously halt cell cycle progression and block the transcription of genes essential for cancer cell survival, leading to apoptosis.[2]
These application notes provide a summary of the inhibitory concentrations of the CDK7 inhibitor Samuraciclib in various cancer cell lines and detailed protocols for determining the half-maximal inhibitory concentration (IC50) using common cell viability assays.
Data Presentation: IC50/GI50 Values of Samuraciclib (ICEC0942)
The following table summarizes the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values of Samuraciclib in a panel of human cancer cell lines. These values indicate the concentration of the inhibitor required to reduce cell growth or viability by 50% and are a key measure of the compound's potency.
| Cell Line | Cancer Type | GI50/IC50 (µM) |
| MCF7 | Breast Cancer | 0.18[1] |
| T47D | Breast Cancer | 0.32[1] |
| MDA-MB-231 | Breast Cancer | 0.33[1] |
| HS578T | Breast Cancer | 0.21[1] |
| MDA-MB-468 | Breast Cancer | 0.22[1] |
| HCT116 | Colon Cancer | Not specified, but inhibits Pol II phosphorylation[1] |
| NCI-60 Panel | Various Cancers | Median GI50 of 0.25[3] |
Note: The non-tumorigenic breast epithelial cell line MCF10A and primary human mammary epithelial cells (HMEC) were found to be less sensitive to Samuraciclib, with GI50 values of 0.67 µM and 1.25 µM, respectively, suggesting a therapeutic window for targeting cancer cells.[1][4]
Signaling Pathway
The diagram below illustrates the dual role of CDK7 in regulating the cell cycle and transcription, and how its inhibition by compounds like Samuraciclib can lead to anti-cancer effects.
Caption: Dual inhibition of cell cycle and transcription by a CDK7 inhibitor.
Experimental Protocols
The following protocols outline the determination of IC50 values for a CDK7 inhibitor in adherent cancer cell lines.
The general workflow for determining the IC50 of a CDK7 inhibitor is depicted below.
Caption: General experimental workflow for IC50 determination.
This protocol is adapted for adherent cancer cell lines to assess cell viability through metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Samuraciclib (or other CDK7 inhibitor), stock solution in DMSO
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of the CDK7 inhibitor from the stock solution in complete medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
This protocol measures the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Samuraciclib (or other CDK7 inhibitor), stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Orbital plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates to minimize luminescence signal cross-talk between wells.
-
-
Drug Preparation and Treatment:
-
Follow the same drug preparation and treatment procedure as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.
-
References
Application Notes and Protocols for Cdk7-IN-33 Western Blot Target Validation
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[3][4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[2][4][7] Given its central role in processes that are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[1][5][8]
Cdk7-IN-33 is a small molecule inhibitor designed to selectively target the kinase activity of CDK7. These application notes provide a detailed protocol for validating the on-target activity of this compound in a cellular context using Western blot analysis. The protocol focuses on assessing the phosphorylation status of known downstream targets of CDK7.
Cdk7 Signaling Pathway
CDK7 occupies a central node in cellular signaling, impacting both the cell cycle machinery and the transcriptional apparatus. Its inhibition is expected to lead to cell cycle arrest and a global reduction in transcription, particularly of genes with super-enhancers that are highly dependent on transcriptional machinery.
Caption: Cdk7 signaling pathway in cell cycle and transcription.
Western Blot Protocol for Target Validation
This protocol describes the treatment of a relevant cancer cell line with this compound, followed by Western blot analysis to detect changes in the phosphorylation of key CDK7 substrates.
Materials and Reagents
-
Cell Line: A cancer cell line known to be sensitive to transcriptional or cell cycle inhibitors (e.g., HCT116, MOLM-13, or a breast cancer cell line).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Appropriate percentage for resolving target proteins.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: See Table 1 for recommended antibodies.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Caption: Western blot workflow for this compound target validation.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. To confirm that changes in phosphorylation are not due to changes in total protein levels, it is crucial to strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control (e.g., β-actin or GAPDH).[9]
-
Target Validation Data
The efficacy of this compound can be quantified by observing a dose-dependent decrease in the phosphorylation of its known substrates. The following table summarizes key targets for validation.
| Target Protein | Phosphorylation Site | Function | Expected Result with this compound |
| RNA Polymerase II | Serine 5 (p-Pol II Ser5) | Transcription Initiation | Decreased Phosphorylation |
| RNA Polymerase II | Serine 7 (p-Pol II Ser7) | Promoter Escape | Decreased Phosphorylation |
| CDK1 | Threonine 161 (p-CDK1 Thr161) | Mitotic Entry | Decreased Phosphorylation |
| CDK2 | Threonine 160 (p-CDK2 Thr160) | S Phase Entry | Decreased Phosphorylation |
| CDK9 | Threonine 186 (p-CDK9 Thr186) | Transcriptional Elongation | Decreased Phosphorylation |
| STAT3 | Tyrosine 705 (p-STAT3 Tyr705) | Signal Transduction | Decreased Phosphorylation (indirect) |
Note: The effect on STAT3 phosphorylation is likely an indirect consequence of transcriptional inhibition of upstream regulators.[10]
Troubleshooting
-
No Signal:
-
Confirm protein transfer was successful (e.g., Ponceau S staining).
-
Check antibody dilutions and incubation times.
-
Ensure ECL substrate has not expired.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the concentration of blocking agent.
-
Use a fresh batch of blocking buffer.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification and equal loading.
-
Always normalize to a loading control (e.g., β-actin, GAPDH) or the total protein level of the target of interest.
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
- 10. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the CDK7 Inhibitor THZ1
Disclaimer: Information for a specific compound designated "Cdk7-IN-33" is not publicly available. This document provides detailed information and protocols for THZ1 , a well-characterized, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The data and methodologies presented here are based on published research on THZ1 and should serve as a valuable guide for researchers working with similar CDK7 inhibitors. It is imperative to validate these parameters for any specific inhibitor being used.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][3] Due to its dual roles, CDK7 has emerged as a promising therapeutic target in various cancers.
THZ1 is a highly potent and selective covalent inhibitor of CDK7. It forms a covalent bond with a cysteine residue (Cys312) located outside the active site of CDK7, leading to irreversible inhibition.[4] These application notes provide essential information on the solubility and stability of THZ1, along with detailed protocols for its use in common experimental settings.
Solubility and Stability of THZ1
Proper handling and storage of THZ1 are crucial for maintaining its activity and ensuring experimental reproducibility. The following tables summarize the known solubility and stability data for THZ1.
Table 1: Solubility of THZ1
| Solvent | Concentration | Remarks |
| DMSO | ≥ 33 mg/mL (≥ 69.9 mM) | |
| Ethanol | < 1 mg/mL | Not recommended for stock solutions |
| Water | Insoluble | |
| In vivo formulation (example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Vehicle for intraperitoneal injection |
Data is compiled from various supplier datasheets and may vary slightly between batches.
Table 2: Stability and Storage of THZ1
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| Solid Powder | 4°C | 2 years | For shorter-term storage. |
| In DMSO (stock solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO (stock solution) | -20°C | 1 month | For frequent use. |
Experimental Protocols
The following are detailed protocols for common experiments involving the use of a CDK7 inhibitor like THZ1.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of THZ1 in DMSO for subsequent dilution in cell culture media or assay buffers.
Materials:
-
THZ1 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the THZ1 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of THZ1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Caption: Workflow for preparing THZ1 stock solutions.
Cell Proliferation Assay (Crystal Violet Staining)
Objective: To assess the effect of CDK7 inhibition on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
THZ1 stock solution (10 mM in DMSO)
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of THZ1 in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of THZ1 or vehicle control.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with 50 µL of Crystal Violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the log of the inhibitor concentration and calculate the IC50 value.[5]
Western Blotting for Target Engagement
Objective: To determine if THZ1 inhibits CDK7 activity in cells by assessing the phosphorylation of its downstream target, RNA Polymerase II.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
THZ1 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-total RNAPII, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of THZ1 (e.g., 0, 10, 50, 250 nM) for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the p-RNAPII Ser5 signal relative to total RNAPII indicates target engagement.[5]
Signaling Pathway
CDK7 plays a central role in both transcription and cell cycle control. The diagrams below illustrate these key functions.
Caption: CDK7's dual role in transcription and cell cycle progression.
These protocols and data provide a foundational framework for researchers initiating studies with the CDK7 inhibitor THZ1. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33: A Potent Tool for Interrogating Transcriptional Addiction in Cancer
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation. Furthermore, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, thereby driving cell cycle progression. In many cancers, malignant cells become highly dependent on the continuous and elevated transcription of oncogenes, a phenomenon known as "transcriptional addiction." This dependency presents a therapeutic vulnerability that can be exploited by targeting the core transcriptional machinery.
Cdk7-IN-33 (also known as JNJ-3738 or Compound 148) is a potent and selective inhibitor of CDK7. Its ability to disrupt CDK7's kinase activity makes it an invaluable research tool for studying the mechanisms of transcriptional addiction and for evaluating the therapeutic potential of CDK7 inhibition in various cancer models. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in cancer research.
Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Reference |
| CDK7 | Ki | 21.75 nM | [1] |
| CDK7 | IC50 | 277 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | Value | Reference |
| A549 | Non-Small Cell Lung Carcinoma | p-RNA pol II Ser5 Inhibition | IC50 = 58 nM | [2] |
| A549 | Non-Small Cell Lung Carcinoma | Proliferation | pIC50 = 7.37 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | Antiproliferation | IC50 = 4 nM (4 days) | [2] |
Table 3: In Vivo Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| AML Xenograft (Kasumi-1) | 10 mg/kg, once daily | Leads to tumor growth inhibition | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Cdk7 Signaling Pathway in Transcription and Cell Cycle Control
References
Application Notes and Protocols for Inducing Apoptosis in Tumor Cells using a CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including key oncogenes and anti-apoptotic proteins.[5][6]
In numerous cancer types, CDK7 is overexpressed and its inhibition has been shown to induce cell cycle arrest and apoptosis.[4][7][8] This document provides detailed application notes and protocols for utilizing a selective CDK7 inhibitor, exemplified by well-characterized compounds like THZ1 and YKL-5-124, to induce apoptosis in tumor cells. While specific data for "Cdk7-IN-33" is not extensively available in the public domain, the principles and methods outlined here serve as a comprehensive guide for evaluating this or any novel CDK7 inhibitor.
Mechanism of Action: How CDK7 Inhibition Induces Apoptosis
The primary mechanism by which CDK7 inhibitors induce apoptosis is through the simultaneous disruption of two fundamental cellular processes:
-
Cell Cycle Arrest: By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of cell cycle-dependent kinases. This leads to an accumulation of cells in various phases of the cell cycle, such as G1, S, or G2/M, depending on the specific cellular context.[4][9] Prolonged cell cycle arrest can trigger apoptotic pathways.
-
Transcriptional Suppression: Inhibition of TFIIH-associated CDK7 activity leads to a widespread decrease in the transcription of genes essential for tumor cell survival. This includes the downregulation of potent oncogenes like MYC and anti-apoptotic proteins such as MCL-1 and BCL-xL.[6][7] The loss of these pro-survival signals sensitizes cancer cells to apoptosis.
The convergence of these two effects creates a potent anti-tumor response, making CDK7 inhibitors a promising strategy for cancer therapy.[1]
Data Presentation: Efficacy of CDK7 Inhibitors in Tumor Cells
The following tables summarize representative quantitative data from studies on CDK7 inhibitors, demonstrating their effects on cell viability and apoptosis induction across various cancer cell lines.
Table 1: Cell Viability (IC50) of CDK7 Inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells [4]
| Cell Line | YKL-5-124 (nM) | Samuraciclib (nM) |
| FaDu | 1.8 | 4.8 |
| Detroit562 | 2.1 | 6.2 |
| Cal-27 | 3.5 | 8.1 |
| SCC-25 | 2.9 | 7.5 |
| JHU-029 | 4.2 | 9.3 |
Table 2: Apoptosis Induction in Triple-Negative Breast Cancer (TNBC) Cells Treated with CDK7 Inhibitors for 48 hours [8]
| Cell Line | Inhibitor | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| BT549 | BS-181 | 1000 | ~25% |
| 2000 | ~40% | ||
| THZ1 | 50 | ~30% | |
| 100 | ~55% | ||
| MDA-MB-231 | BS-181 | 1000 | ~20% |
| 2000 | ~35% | ||
| THZ1 | 50 | ~25% | |
| 100 | ~45% |
Table 3: Cell Cycle Arrest in Cervical Cancer Cells Treated with THZ1 for 24 hours [9]
| Cell Line | THZ1 Concentration (nM) | % G2/M Phase |
| HeLa | 0 | ~20% |
| 50 | ~45% | |
| 100 | ~60% | |
| SiHa | 0 | ~18% |
| 50 | ~35% | |
| 100 | ~50% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of a CDK7 inhibitor.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33: A Powerful Tool for Interrogating Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that functions at the intersection of two fundamental cellular processes: transcription and cell cycle control. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation and elongation.[1][2][3][4][5][6] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][3][7][8][9] Given its dual roles, targeting CDK7 has emerged as a promising therapeutic strategy in oncology.[3][4][10]
Cdk7-IN-33 is a potent and selective inhibitor of CDK7, designed as a molecular probe to investigate the multifaceted roles of this kinase in gene regulation and cell biology. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in key cellular assays, and expected outcomes based on studies with similar CDK7 inhibitors.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK7. This inhibition leads to two primary downstream consequences:
-
Transcriptional Repression: By preventing the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7), this compound impairs transcription initiation and promoter escape.[1][4][6][11] This leads to a global, yet selective, alteration in gene expression, with a pronounced effect on genes regulated by super-enhancers and those with short mRNA half-lives, including many key oncogenes like MYC.[6]
-
Cell Cycle Arrest: Inhibition of CDK7's CAK activity prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][8]
The combined effect of transcriptional repression and cell cycle arrest ultimately leads to decreased cell proliferation and, in many cancer cell lines, induction of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies using various selective CDK7 inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: Cellular Potency of Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| YKL-5-124 | H929 (Multiple Myeloma) | Cell Viability | ~100 nM | [2] |
| YKL-5-124 | AMO1 (Multiple Myeloma) | Cell Viability | ~100 nM | [2] |
| YKL-5-124 | MM1S (Multiple Myeloma) | Cell Viability | ~100 nM | [2] |
| LDC4297 | Panc89 (Pancreatic Cancer) | Cell Viability | < 50 nM | [3] |
| LDC4297 | PT45 (Pancreatic Cancer) | Cell Viability | < 50 nM | [3] |
| LDC4297 | BxPc3 (Pancreatic Cancer) | Cell Viability | < 50 nM | [3] |
| SY-1365 | ER+ Breast Cancer Cells | Cell Proliferation | 50 nM | [8] |
| SY-5609 | OV90 (Ovarian Cancer) | Cell Cycle Arrest | 50 nM | [12] |
Table 2: Effects of CDK7 Inhibition on Gene Expression
| Inhibitor | Cell Line | Treatment | Key Findings | Reference |
| YKL-5-124 | Multiple Myeloma Cells | 50% inhibitory concentration | Selective changes in a finite number of genes, modest global reduction in mRNA levels. | [2][13] |
| LDC4297 | Panc89 & Mia-Paca2 | 0.1 µM for 3 days | Altered expression of 8484 genes in Panc89 and 5171 in Mia-Paca2. | [6] |
| SY-351 | HL60 (Leukemia) | 50 nM for 5 hours | Widespread and diverse splicing defects, including alternative exon inclusion and intron retention. | [14] |
| THZ1 | Nasopharyngeal Carcinoma Cells | Not specified | 25 genes upregulated, 567 genes downregulated. | [15] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Inhibition by this compound
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFIIH kinase CDK7 drives cell proliferation through a common core transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Cdk7-IN-33 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk7-IN-33.
Troubleshooting Guide
Issue: this compound is not producing the expected phenotype (e.g., cell cycle arrest, apoptosis, or inhibition of transcription).
This guide provides a systematic approach to identifying the potential cause of the issue and offers solutions to get your experiments back on track.
Step 1: Verify Compound Integrity and Handling
Question: Could the inhibitor itself be the problem?
Answer: Issues with the inhibitor's storage, handling, or solubility are common causes of experimental failure.
-
Storage and Stability: this compound, like many small molecule inhibitors, can be sensitive to temperature fluctuations and repeated freeze-thaw cycles. For optimal stability, it should be stored as a solid at -20°C or -80°C and protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. Thawed aliquots can be kept at 4°C for up to two weeks.[1]
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] When preparing working concentrations in aqueous cell culture media, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). If you observe precipitation in your media, the inhibitor may not be fully soluble at the tested concentration.
Troubleshooting Actions:
-
Prepare a fresh stock solution of this compound from a new aliquot or vial.
-
Visually inspect your working solutions for any signs of precipitation.
-
Include a vehicle-only control (e.g., DMSO) in all experiments to ensure the solvent is not causing unexpected effects.
Step 2: Confirm On-Target Activity
Question: Is this compound engaging with its target, Cdk7, in my cellular context?
Answer: The most direct way to confirm target engagement is to assess the phosphorylation status of known Cdk7 substrates.
-
Mechanism of Action: Cdk7 has a dual role in the cell. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs like CDK1 and CDK2.[2] As a component of the transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7, which is crucial for transcription initiation.[2][3]
-
Expected Molecular Phenotype: Successful inhibition of Cdk7 by this compound should lead to a dose-dependent decrease in the phosphorylation of RNAPII CTD (Ser5/7) and downstream CDKs (e.g., p-CDK1 Thr161, p-CDK2 Thr160).[4]
Troubleshooting Actions:
-
Perform a Western blot analysis to check the phosphorylation levels of RNAPII CTD (Ser5/7) and p-CDK1/2 after treating cells with a range of this compound concentrations. A visible reduction in these phosphorylation marks confirms on-target activity.
-
Include both positive and negative controls in your Western blot to ensure antibody specificity and proper functioning of the assay.
Step 3: Evaluate Experimental Parameters
Question: Are my experimental conditions appropriate for observing the desired phenotype?
Answer: The choice of cell line, inhibitor concentration, and treatment duration are critical for a successful experiment.
-
Cell Line Specificity: Different cell lines can have varying sensitivities to Cdk7 inhibition. This can be due to differences in their genetic background, the activity of compensatory signaling pathways, or the expression levels of drug transporters.
-
Dose and Time Dependence: The effects of this compound are both dose- and time-dependent. Insufficient concentration or treatment duration may not be enough to induce a measurable phenotype. Conversely, excessively high concentrations could lead to off-target effects.
Troubleshooting Actions:
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed time (e.g., 48 or 72 hours) and measure cell viability using an assay like CCK-8 or CellTiter-Glo to determine the IC50 value in your specific cell line.[5]
-
Conduct a Time-Course Experiment: Treat your cells with a concentration at or above the IC50 and harvest them at different time points (e.g., 6, 12, 24, 48 hours) to assess the kinetics of the expected phenotype (e.g., apoptosis or cell cycle arrest).
-
Test in Multiple Cell Lines: If possible, test this compound in a panel of cell lines to determine if the lack of phenotype is specific to one cell line.
Step 4: Investigate Potential Resistance Mechanisms
Question: Could my cells be resistant to Cdk7 inhibition?
Answer: Both intrinsic and acquired resistance to kinase inhibitors can occur.
-
Compensatory Pathways: Cells can adapt to the inhibition of one kinase by upregulating parallel or downstream signaling pathways to bypass the block.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can bind to other kinases, which may produce confounding or opposing biological effects. For Cdk7 inhibitors, potential off-targets include CDK12 and CDK13.[6]
Troubleshooting Actions:
-
Review the Literature: Research known resistance mechanisms for Cdk7 inhibitors in your specific cancer type or cell line.
-
Analyze Downstream Pathways: Use techniques like Western blotting or RNA sequencing to investigate the activation of potential compensatory pathways.
-
Consider Combination Therapies: If a compensatory pathway is identified, consider using a combination of inhibitors to block both the primary target and the resistance pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with two main functions: it acts as a CDK-activating kinase (CAK) to activate other CDKs involved in cell cycle progression, and it is a component of the transcription factor TFIIH, where it phosphorylates RNA Polymerase II to initiate transcription.[2] By inhibiting CDK7, this compound is expected to cause cell cycle arrest and suppress the transcription of key oncogenes, leading to apoptosis in cancer cells.[4]
Q2: What are the expected cellular phenotypes after treatment with this compound? A2: The expected phenotypes include:
-
Cell Cycle Arrest: Accumulation of cells in the G1 and/or G2/M phases of the cell cycle.[4]
-
Induction of Apoptosis: An increase in programmed cell death, which can be measured by assays such as Annexin V staining or caspase activity assays.[7]
-
Inhibition of Transcription: A decrease in the expression of short-lived mRNA transcripts, particularly those of oncogenes like MYC.
Q3: How can I confirm that this compound is working in my cells? A3: The most direct method is to perform a Western blot to check for a decrease in the phosphorylation of Cdk7's direct substrates. Look for reduced levels of phospho-RNA Polymerase II CTD (Ser5/7) and phospho-CDK1 (Thr161)/phospho-CDK2 (Thr160).[8]
Q4: What concentration of this compound should I use? A4: The optimal concentration is cell line-dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. Based on data for similar inhibitors like Cdk7-IN-8, a starting range for a dose-response curve could be from 10 nM to 100 nM.[9]
Q5: What should I do if I observe high levels of cytotoxicity at very low concentrations? A5: This could indicate off-target effects or that your cell line is particularly sensitive. Verify the IC50 with a careful dose-response curve. Consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[6]
Q6: Why might an inhibitor that works in a biochemical assay fail in a cell-based assay? A6: Several factors can contribute to this discrepancy, including poor cell permeability, rapid metabolism of the compound by the cells, or active efflux of the inhibitor from the cells by drug transporters.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for the related compound Cdk7-IN-8 against its target and in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[9] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[9] |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[9] |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[9] |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[9] |
Key Experimental Protocols
Protocol 1: Western Blot for RNAPII CTD Phosphorylation
This protocol describes how to assess the on-target effect of this compound by measuring the phosphorylation of RNAPII CTD.
-
Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-RNAPII CTD (Ser5), phospho-RNAPII CTD (Ser7), and total RNAPII overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4][10]
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol details how to measure apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution. Incubate for 15 minutes at room temperature in the dark.[7][11]
-
Analysis: Add more 1X Binding Buffer to each sample and analyze by flow cytometry within one hour. This will allow you to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[11]
Visualizations
Caption: Cdk7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: Experimental workflow for confirming this compound on-target activity via Western blot.
Caption: A decision tree for troubleshooting the lack of an expected phenotype with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33 Off-Target Effects: A Technical Support Resource
For researchers utilizing Cdk7-IN-33, understanding its potential off-target effects is critical for accurate experimental interpretation. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted primary off-targets for this compound?
While specific kinome-wide screening data for this compound is not publicly available, data from structurally similar and highly selective CDK7 inhibitors, such as SY-351 and YKL-5-124, suggest that the most probable off-targets are other cyclin-dependent kinases.[1] At higher concentrations (e.g., 1 µM), inhibitors of this class have shown some activity against CDK12 and CDK13.[1][2][3] Therefore, it is crucial to be aware of potential effects on these related kinases, which also play a role in transcriptional regulation.[1]
Q2: How can I minimize off-target effects in my experiments?
Mitigating off-target effects is essential for reliable results. Key strategies include:
-
Use the Lowest Effective Concentration: It is critical to determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cell line to avoid engaging less sensitive off-targets.[1]
-
Employ a Negative Control Compound: If available, use an inactive structural analog of this compound to differentiate specific CDK7 inhibition from non-specific effects of the chemical scaffold.[1]
-
Perform Rescue Experiments: If a particular off-target is suspected, a rescue experiment can be conducted to confirm this interaction.
-
Orthogonal Approaches: Use complementary techniques like RNAi to validate that the observed phenotype is a direct result of CDK7 inhibition.
Q3: What are the expected on-target effects of this compound?
As a CDK7 inhibitor, this compound is expected to have two primary effects:
-
Cell Cycle Arrest: CDK7 is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][5][6][7] Inhibition of CDK7 should, therefore, lead to cell cycle arrest, often observed at the G1/S and G2/M transitions.[7][8]
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation.[1][9] Inhibition of this function leads to a global decrease in transcription, particularly affecting genes with super-enhancers that are often highly expressed in cancer cells.[1]
Q4: I'm observing unexpected toxicity at low concentrations. What could be the cause?
Unexpected cell death or toxicity at concentrations where on-target effects are expected to be minimal could indicate off-target activity against essential kinases.[1] It is recommended to first verify the IC50 of this compound in your specific cell line. If toxicity persists, a kinome-wide selectivity screen can help identify potential off-targets responsible for the observed phenotype.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Discrepancy between phenotype and expected on-target effects | Off-target effects are dominating the cellular response. | 1. Lower the concentration of this compound and increase treatment duration. 2. Perform a Western blot to check for phosphorylation of known CDK7 substrates (p-CDK1, p-CDK2, p-RNAPII Ser5) and potential off-target substrates (p-RNAPII Ser2 for CDK12/13).[1] 3. Use an orthogonal method like siRNA-mediated knockdown of CDK7 to confirm the phenotype. |
| Inconsistent results between different cell lines | Cell-line specific expression of off-targets or compensatory mechanisms. | 1. Characterize the expression levels of CDK7 and potential off-targets (e.g., CDK12, CDK13) in your cell lines. 2. Perform a dose-response curve for each cell line to determine the optimal concentration. |
| Lack of effect on RNAPII CTD phosphorylation | Compensatory mechanisms or transient effect. | 1. It's possible that the inhibition of RNAPII CTD phosphorylation is transient and quickly restored by compensatory mechanisms.[4] 2. Other kinases might be compensating for the loss of CDK7 activity.[3] Consider shorter time points for analysis. 3. Ensure the antibody for phosphorylated RNAPII CTD is specific and validated. |
Quantitative Data on CDK7 Inhibitor Selectivity
While specific data for this compound is limited, the following table summarizes the selectivity of a well-characterized covalent CDK7 inhibitor, SY-351, to provide an indication of the expected off-target profile.
| Kinase | % Inhibition at 0.2 µM SY-351 | % Inhibition at 1.0 µM SY-351 |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases (249 total) | <50% | Six other kinases >50% |
| Data derived from KiNativ profiling in A549 cell lysate.[2][3] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Effects
This protocol allows for the assessment of this compound's effect on the phosphorylation of known CDK7 substrates and potential off-target substrates.[1]
Methodology:
-
Treat cells with this compound at various concentrations and for different durations. Include a DMSO-treated control.
-
Lyse the cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
On-Target Effects: Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160), Phospho-RNA Polymerase II CTD (Ser5).
-
Potential Off-Target Effects (CDK12/13): Phospho-RNA Polymerase II CTD (Ser2).
-
Loading Control: GAPDH, β-actin, or Tubulin.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Kinome-Wide Selectivity Profiling (General Workflow)
To definitively identify the off-targets of this compound, a kinome-wide selectivity screen is the gold standard.
Methodology:
-
Compound Immobilization: this compound is typically immobilized on a solid support (e.g., beads).
-
Lysate Incubation: The immobilized compound is incubated with cell lysate, which contains a wide range of kinases.
-
Binding and Elution: Kinases that bind to this compound are captured and subsequently eluted.
-
Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.
-
Data Analysis: The binding affinity of this compound to each identified kinase is determined, revealing its selectivity profile.
Visualizations
Caption: CDK7's dual roles in cell cycle and transcription, and potential off-targets.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk7-IN-33 Concentration for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cdk7-IN-33 for cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase that plays a dual role in regulating both cell cycle progression and gene transcription.[1][2]
-
Cell Cycle Control: As a core component of the CDK-Activating Kinase (CAK) complex, along with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[3][4] This activation is essential for orchestrating the transitions between different phases of the cell cycle.[5]
-
Transcription Regulation: As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II.[6] This phosphorylation event is a critical step for initiating transcription of many genes.[3]
By inhibiting CDK7, this compound simultaneously blocks both of these processes, leading to cell cycle arrest and the suppression of key transcriptional programs that drive cancer cell proliferation.[2]
Figure 1. Dual mechanism of action of this compound.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on data from similar CDK7 inhibitors, a good starting point is to test a wide range of concentrations, from low nanomolar (nM) to low micromolar (µM).[7] For example, a range of 1 nM to 10 µM is recommended for an initial experiment.[7] IC50 values for CDK7 inhibitors are often in the nanomolar range for sensitive cancer cell lines.[7]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the cell line's doubling time and the specific biological question. A common starting point is 48 to 72 hours for cell viability assays.[4][8] However, for covalent inhibitors, shorter time points (e.g., 1-24 hours) may be sufficient to observe effects on signaling pathways, while longer time points (up to 96 hours) might be necessary to see maximal effects on cell proliferation or apoptosis.[7]
Q4: What are the potential off-target effects of this compound?
A4: While designed to be selective, all kinase inhibitors can exhibit off-target activity, particularly at higher concentrations.[9] For highly selective CDK7 inhibitors, the most likely off-targets are structurally related kinases such as CDK12 and CDK13 , which are also involved in transcriptional regulation.[9][10] It is critical to use the lowest effective concentration that elicits the desired on-target effect to minimize potential off-target confounders.[10]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -80°C for long-term stability.[7] When preparing working solutions, dilute the stock in cell culture medium immediately before use.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Figure 2. A logical workflow for troubleshooting common experimental issues.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability | Concentration is too low: The concentration of this compound may be insufficient to inhibit CDK7 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM).[7] |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours).[7] | |
| Cell line is resistant: Some cell lines may have intrinsic resistance mechanisms to CDK7 inhibition. | Confirm CDK7 expression in your cell line. Consider testing a different cell line or combination therapies. | |
| Inhibitor degradation: this compound may be unstable in cell culture medium over long incubation periods. | Replenish the medium with fresh inhibitor every 24-48 hours. Ensure proper storage of stock solutions.[7] | |
| Significant cell death even at low concentrations | High sensitivity of the cell line: Your cell line may be particularly sensitive to CDK7 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Cytotoxicity of the solvent: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control.[7] | |
| Inconsistent results between experiments | Inconsistent cell seeding/handling: Variations in cell number or confluence at the time of treatment can affect results. | Standardize cell seeding density and ensure consistent cell culture practices for each experiment. |
| High cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments.[7] | |
| Inhibitor stock solution degradation: Improper storage can lead to loss of activity. | Store the stock solution in small, single-use aliquots at -80°C and avoid repeated freeze-thaw cycles.[7] |
Section 3: Experimental Protocols and Data
Experimental Workflow for Concentration Optimization
A systematic approach is recommended to determine the optimal concentration of this compound for your experiments.
Figure 3. Recommended workflow for optimizing this compound concentration.
Data Presentation: IC50 Values
The following table provides examples of IC50 values for the CDK7 inhibitor Cdk7-IN-8 in various cancer cell lines after 72 hours of treatment, which can serve as a reference.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 25.26 |
| OVCAR-3 | Ovarian Adenocarcinoma | 45.31 |
| HCC1806 | Breast Ductal Carcinoma | 44.47 |
| HCC70 | Breast Ductal Carcinoma | 50.85 |
| (Data based on Cdk7-IN-8 as a representative CDK7 inhibitor[7]) |
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[11]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette and microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" (medium only) wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]
-
-
Data Analysis:
-
Subtract the absorbance of blank (medium only) wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (which represents 100% viability).[14]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[14]
-
Protocol 2: Validating On-Target Effects by Western Blot
This protocol is used to confirm that this compound is inhibiting its target by assessing the phosphorylation status of known CDK7 substrates.[15]
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160)
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody and ECL substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 5x IC50) and a vehicle control for a shorter time point (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature (BSA is often preferred over milk for phospho-antibodies).[15]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibody (e.g., anti-Phospho-RNA Pol II Ser5) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein or loading control.
-
A dose-dependent decrease in the phosphorylation of CDK7 substrates confirms on-target engagement.
-
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Cdk7-IN-33 degradation or instability issues
Disclaimer: Specific public data on the degradation and instability of Cdk7-IN-33 is limited. This guide is based on general best practices for handling and troubleshooting issues with small molecule kinase inhibitors and information on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound. Below are general recommendations based on best practices for similar chemical compounds.
Table 1: Recommended Storage and Handling for this compound
| Condition | Recommendation | Rationale |
| Form | Solid Powder | Supplied as a lyophilized powder for maximum stability. |
| Storage Temperature (Solid) | Store at -20°C or -80°C for long-term storage. | Minimizes chemical degradation over time. |
| Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. | DMSO is a common, aprotic solvent that is suitable for most kinase inhibitors. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM). | Minimizes the volume of solvent added to experimental assays, reducing potential solvent effects. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Crucial: Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] |
| Working Solution | Prepare fresh dilutions in aqueous buffer or cell culture medium before each experiment. | The stability of the compound in aqueous solutions is often limited. |
| Light Sensitivity | Protect from light. | Many complex organic molecules are light-sensitive. Store in dark vials or wrap vials in foil.[1] |
| Hygroscopicity | The compound may be hygroscopic; store in a dry environment.[1] | Absorbent moisture can lead to hydrolysis and degradation. |
Q2: My experimental results with this compound are inconsistent. Could this be due to compound instability?
Inconsistent results are a common issue in research and can stem from various sources. Compound instability is a significant possibility, but other factors should also be considered. Use the following troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
If you suspect compound degradation, the most straightforward first step is to prepare a fresh stock solution from the solid powder and repeat a key experiment. If this resolves the inconsistency, your previous stock was likely compromised.
Q3: How can I check if my this compound stock solution is still active?
To validate the potency of a this compound stock solution, a functional cell-based assay is recommended.
Recommended Approach:
-
Select a Positive Control Cell Line: Use a cancer cell line known to be sensitive to CDK7 inhibition.
-
Perform a Dose-Response Curve: Treat the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) prepared from the stock solution .
-
Compare to a Standard: If possible, compare the results to a historical dose-response curve for this cell line or, ideally, to a curve generated from a fresh, unopened vial of the compound.
-
Analyze the IC50 Value: A significant rightward shift in the IC50 value (i.e., a higher concentration is needed to achieve 50% inhibition) suggests a loss of potency and potential degradation.
(See "Experimental Protocols" section for a detailed methodology.)
Q4: What are the potential degradation pathways for a compound like this compound?
While the exact structure of this compound is not detailed in the provided search results, many kinase inhibitors, including some CDK7 inhibitors, are based on heterocyclic scaffolds like pyrazolopyrimidine.[2][3][4][5] These types of molecules can be susceptible to:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This is more likely to occur in aqueous solutions, especially at non-neutral pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of certain metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Storing the compound as a solid at low temperatures and in the dark, and preparing aqueous solutions fresh for each experiment, are the best ways to mitigate these potential issues.
Q5: I see literature about kinase inhibitors causing protein degradation. Is this related to the chemical instability of this compound?
This is an important distinction. The two concepts are different:
-
Chemical Instability/Degradation: This refers to the breakdown of the this compound molecule itself, leading to a loss of its ability to bind to and inhibit the CDK7 protein. This is a chemical process affecting the drug.
-
Inhibitor-Induced Protein Degradation: This is a biological phenomenon where the binding of a small molecule inhibitor to its target protein (in this case, CDK7) can make the protein unstable within the cell. This instability can lead the cell's own quality-control machinery to recognize and destroy the protein.[6][7][8][9][10] This process affects the target protein, not the drug itself.
Therefore, if you observe lower levels of CDK7 protein after treatment with this compound, it could be a biological consequence of the inhibition, not necessarily a sign that the compound itself is unstable.
Q6: What is the mechanism of action of CDK7, and how would this compound instability affect its function?
CDK7 is a crucial kinase with a dual role in two fundamental cellular processes: transcription and cell cycle regulation.[11]
-
Transcription Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation is a key step for the initiation and elongation of transcription.[12][13]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) that are essential for driving the cell through different phases of the cell cycle.[11][12][14]
If this compound degrades, it will lose its structural integrity and will no longer be able to bind effectively to the ATP-binding pocket of CDK7. This would result in a loss of its inhibitory activity, allowing CDK7 to continue phosphorylating its targets, thereby promoting transcription and cell cycle progression unimpeded.
Caption: Simplified CDK7 signaling pathway and point of inhibition.
Experimental Protocols
Protocol: Validating the Potency of this compound Stock Solution Using a Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound stock solution in a sensitive cell line and assess its potency.
Materials:
-
Sensitive cancer cell line (e.g., a triple-negative breast cancer line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin (B115843), or similar)
-
Multichannel pipette
-
Plate reader (luminescence or fluorescence, depending on the reagent)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow cells to attach.
-
-
Compound Dilution (Serial Dilution):
-
Thaw the this compound stock solution.
-
Prepare an intermediate dilution of the highest concentration to be tested in complete culture medium. For example, to get a final concentration of 10 µM from a 10 mM stock, you can make a 20 µM working solution (2X final concentration).
-
Perform a serial dilution (e.g., 1:3 or 1:5) in complete culture medium across a row of a separate 96-well dilution plate to create a range of concentrations.
-
Include a "vehicle control" well containing medium with the same final percentage of DMSO as the highest drug concentration, and a "no cells" blank control.
-
-
Cell Treatment:
-
Carefully add 100 µL of the serially diluted compound solutions (or vehicle control) to the corresponding wells of the cell plate. This will bring the final volume to 200 µL and dilute the compound to the final desired concentration (1X).
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of resazurin solution).
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Read the plate on a compatible plate reader (e.g., fluorescence at 560nm excitation / 590nm emission for resazurin).
-
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data by setting the average vehicle control value to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Compare the resulting IC50 to the expected value. A significantly higher IC50 indicates reduced potency.
-
Quantitative Data (Illustrative Example)
Table 2: Hypothetical Stability of this compound Stock (10 mM in DMSO) After 6 Months
| Storage Condition | Freeze-Thaw Cycles | Resulting IC50 in Assay | Potency Remaining | Conclusion |
| -80°C, single-use aliquot | 1 | 55 nM | ~98% | Stable: Optimal storage. |
| -20°C, single-use aliquot | 1 | 60 nM | ~92% | Stable: Acceptable storage. |
| -20°C, stored in main vial | >10 | 250 nM | ~22% | Degraded: Avoid freeze-thaw cycles. |
| 4°C, stored in main vial | N/A (stored for 2 weeks) | 450 nM | ~12% | Degraded: Unsuitable for long-term storage. |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 8. Study finds kinase inhibitors speed protein degradation - Industrial News [industrialnews.co.uk]
- 9. From inhibition to destruction – kinase drugs found to trigger protein degradation | EurekAlert! [eurekalert.org]
- 10. IRB Barcelona reveals that destruction kinase drugs trigger protein degradation - Parc Científic de Barcelona [pcb.ub.edu]
- 11. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 12. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Navigating Cdk7-IN-33 Insolubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the cyclin-dependent kinase 7 (CDK7) inhibitor, Cdk7-IN-33, challenges with solubility in dimethyl sulfoxide (B87167) (DMSO) can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the successful application of this compound in your research.
Understanding the Challenge: The Nature of Kinase Inhibitors
Many small-molecule kinase inhibitors, including those targeting CDK7, are designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of the kinase.[1] This inherent property often leads to low aqueous solubility, making DMSO the go-to solvent for creating high-concentration stock solutions.[2][3] However, issues can arise when these DMSO stocks are diluted into aqueous buffers for cellular or enzymatic assays, often leading to precipitation of the compound.[1]
Troubleshooting Guide for this compound Insolubility in DMSO
While specific solubility data for this compound is not widely published, the following troubleshooting steps, based on general best practices for kinase inhibitors, can help overcome solubility challenges.
Initial Dissolution in DMSO
Problem: this compound powder does not fully dissolve in DMSO at the desired concentration.
Solutions:
-
Ensure High-Purity Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which will decrease its solvating power for hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO.
-
Mechanical Assistance:
-
Gentle Warming: Gently warm the solution to 37°C.[1] Be cautious and check for any information on the thermal stability of this compound, as excessive heat can lead to degradation.
Precipitation Upon Dilution in Aqueous Buffer
Problem: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as most cell lines can tolerate this level without significant toxicity.[4][5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Pre-warm the Aqueous Buffer: Pre-warming your cell culture medium or assay buffer to 37°C can enhance the solubility of the compound upon dilution.[4]
-
Increase Final Volume: If your experimental setup allows, increasing the total volume of the aqueous solution can lower the final concentration of this compound, potentially keeping it below its solubility limit in the mixed solvent.[4]
-
Consider Co-solvents: For in vivo studies or particularly challenging in vitro assays, a co-solvent system may be necessary. Common co-solvents used with DMSO include polyethylene (B3416737) glycol (PEG), Tween-80, or corn oil.[6]
Quantitative Data Summary: Solubility of Kinase Inhibitors
The following table summarizes reported solubility data for various kinase inhibitors in common solvents. This can serve as a general reference, though specific values for this compound are not available.
| Compound | Solvent | Reported Concentration | Notes |
| DS21150768 (HPK1 Inhibitor) | DMSO | 100 mg/mL (161.63 mM) | May require sonication.[6] |
| HPK1-IN-32 (HPK1 Inhibitor) | DMSO | 50 mg/mL (93.17 mM) | May require sonication.[6] |
| HPK1-IN-26 (HPK1 Inhibitor) | DMSO | 100 mg/mL (272.13 mM) | Requires sonication and warming to 80°C.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Bring the vial of solid this compound and a bottle of high-purity, anhydrous DMSO to room temperature.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the solid is fully dispersed.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for a short period.
-
Once completely dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.[4]
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture wells is kept constant across all conditions, including the vehicle control (e.g., 0.1% or 0.5%).[4]
-
Gently mix the diluted this compound solution before adding it to the cells.
Mandatory Visualizations
Signaling Pathway of CDK7
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Insolubility
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both cell cycle progression and gene transcription.[7][8] As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive the cell cycle.[7] It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in initiating transcription.[7][8] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription, which is a promising strategy for cancer therapy.[9]
Q2: My this compound solution in DMSO appears to have a precipitate after storage at -20°C. What should I do?
A2: Precipitation can occur if the compound's solubility limit in DMSO is exceeded, especially at lower temperatures. Before use, bring the vial to room temperature and vortex thoroughly. If the precipitate persists, gentle warming to 37°C and brief sonication can help redissolve the compound.[1] To avoid this, consider preparing a slightly lower stock concentration or ensuring the compound is fully dissolved before the initial freezing. Aliquoting into single-use vials can also prevent issues arising from repeated freeze-thaw cycles.[1]
Q3: Are there any alternative solvents to DMSO for this compound?
A3: While DMSO is the most common solvent for initial stock solutions of kinase inhibitors, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can sometimes be used, though they may have lower solvating power for highly lipophilic compounds.[2] For in vivo applications, stock solutions in DMSO are often diluted into vehicles containing agents like polyethylene glycol (PEG), Tween-80, or corn oil to improve solubility and bioavailability.[6] It is crucial to test the compatibility of any alternative solvent with your specific experimental system.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of many kinase inhibitors can be pH-dependent, especially if they contain ionizable functional groups.[1] For weakly basic compounds, a lower pH (more acidic) can increase solubility by protonating these groups. Conversely, for weakly acidic compounds, a higher pH (more basic) may improve solubility. If your assay allows, you could test a range of buffer pH values to see if it improves the solubility of this compound upon dilution.[1]
Q5: Can I use a stock solution of this compound that has a slight haze or visible precipitate?
A5: It is strongly advised against using a solution with any visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Ensure the compound is fully dissolved before proceeding with your experiments by following the troubleshooting steps outlined above.
References
- 1. This compound [chembk.com]
- 2. LDC3140 | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 3. The crystal structure of human CDK7 and its protein recognition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. Cdk7-IN-21 | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cdk7-IN-8 | Benchchem [benchchem.com]
- 8. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33 In Vivo Toxicity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected in vivo toxicity observed with Cdk7-IN-33. The following information is designed to help identify potential causes and provide actionable solutions for challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing severe weight loss and lethargy in our mouse models treated with this compound, which was not anticipated based on in vitro data. What could be the underlying cause?
A1: Unexpected in vivo toxicity despite promising in vitro selectivity can stem from several factors. Firstly, the metabolic profile of this compound in vivo may produce toxic metabolites not present in cell culture. Secondly, off-target effects, even if minor in vitro, can be amplified in a complex biological system.[1][2] CDK7's role in basal transcription and cell cycle control is critical for all proliferating cells, including those in the gastrointestinal tract and bone marrow, which can lead to on-target toxicity.[3][4]
Q2: Our animal models are showing signs of gastrointestinal distress (diarrhea, dehydration) following this compound administration. Is this a known class effect of CDK7 inhibitors?
A2: Yes, gastrointestinal adverse events are a recognized toxicity associated with CDK7 inhibitors.[3] For instance, the clinical development of a CDK7 inhibitor, LY3405105, was discontinued (B1498344) due to dose-limiting toxicities that included gastrointestinal events.[3][5] This is likely due to the high rate of cell turnover in the intestinal epithelium, which is sensitive to inhibitors of fundamental processes like transcription and cell cycle.
Q3: We have observed significant myelosuppression in our preclinical models. How can we mitigate this while maintaining anti-tumor efficacy?
A3: Myelosuppression is a potential on-target toxicity of CDK7 inhibitors due to their role in the proliferation of hematopoietic progenitor cells.[3] To mitigate this, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) rather than continuous daily dosing. This can allow for bone marrow recovery. Additionally, exploring combination therapies with agents that have non-overlapping toxicity profiles may allow for a reduction in the dose of this compound.[6][7]
Q4: Could off-target effects on other kinases be contributing to the observed toxicity?
A4: While this compound is designed to be selective, off-target activity, particularly at higher concentrations, is possible. The most likely off-targets are structurally related kinases such as CDK12 and CDK13.[8] Inhibition of these kinases can lead to distinct toxicities. It is recommended to perform a kinome-wide selectivity screen to identify potential off-targets of this compound.[2]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Dose-Limiting Toxicity | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[3] 2. Start with a lower, more frequent dosing schedule and gradually escalate. |
| On-Target Toxicity in Healthy Tissues | 1. Implement an intermittent dosing schedule to allow for tissue recovery. 2. Evaluate the use of supportive care measures (e.g., hydration, nutritional support). |
| Off-Target Effects | 1. Conduct a kinome scan to profile the selectivity of this compound.[2] 2. If significant off-targets are identified, consider redesigning the compound or using a more selective inhibitor. |
Issue 2: Severe Gastrointestinal Toxicity
| Potential Cause | Troubleshooting Steps |
| Inhibition of Epithelial Cell Proliferation | 1. Administer a gastro-protectant agent. 2. Adjust the dosing schedule to be less aggressive. 3. Monitor for signs of dehydration and provide fluid support as needed. |
| Formulation/Vehicle Toxicity | 1. Test the vehicle alone to rule out toxicity. 2. Consider reformulating this compound in a different vehicle. |
Quantitative Data Summary
The following table summarizes reported in vivo toxicities for various selective CDK7 inhibitors. This data can be used as a reference to understand the potential class effects of this compound.
| Compound | Dose/Schedule | Animal Model | Observed Toxicities | Reference |
| THZ1 | 10 mg/kg i.p. BID, 5 days/week | Mouse Xenograft | Minimal toxicity, no significant body weight loss. | [9][10] |
| LY3405105 | Up to 20 mg QD | Human (Phase I) | Gastrointestinal adverse events, myelosuppression, fatigue, asthenia. | [3] |
| YKL-5-124 | 2.5-15 mg/kg i.p. QD, 5 times/week | C57BL/6 Mice | No significant changes in body weight or blood cell counts. | [11] |
| SY-5609 | Not specified | Mouse Xenograft | No host toxicity observed in combination studies. | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Dose Escalation: Begin with a low dose of this compound (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30 mg/kg).
-
Dosing Schedule: Administer this compound daily via the intended clinical route (e.g., intraperitoneal injection) for a set period (e.g., 14 days).
-
Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not induce greater than 20% body weight loss or significant clinical signs of toxicity.[11]
Protocol 2: Kinome Selectivity Profiling
-
Assay Platform: Utilize a commercial kinome profiling service (e.g., KiNativ, DiscoverX).
-
Compound Concentration: Screen this compound at two concentrations (e.g., 0.1 µM and 1 µM) against a panel of several hundred kinases.
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%) at the tested concentrations.
-
Interpretation: Compare the off-target hits to the known functions of those kinases to predict potential toxicity pathways.[8]
Visualizations
Caption: CDK7 dual-function signaling pathway in cell cycle and transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-33 and Overcoming Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cdk7-IN-33, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is part of a class of inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase with a dual role in regulating the cell cycle and gene transcription.[1][2][3][4]
-
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation phases of transcription.[1][3][5] Inhibition of this function can lead to a shutdown of the transcription of key oncogenes, inducing apoptosis in cancer cells.[6][7]
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[2][3] By inhibiting CDK7, this compound can induce cell cycle arrest.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity or acquired resistance to CDK7 inhibitors can arise from several mechanisms:
-
Upregulation of Drug Efflux Pumps: A common mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Target Alteration: While less common for covalent inhibitors, mutations in the CDK7 kinase domain could potentially alter the binding affinity of the inhibitor.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK7. This can involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.[8]
Q3: Can this compound be used in cell lines that are already resistant to other therapies?
Yes, there is evidence that cell lines resistant to other targeted therapies may retain sensitivity to CDK7 inhibitors. For instance, some non-small cell lung cancer (NSCLC) cell lines with acquired resistance to third-generation EGFR-TKIs have shown increased sensitivity to the CDK7 inhibitor THZ1.[9][10] Similarly, CDK7 inhibition has been shown to be effective in endocrine therapy-resistant breast cancer models.[11][12] This suggests that targeting the fundamental processes of transcription and cell cycle control with a CDK7 inhibitor can be a viable strategy in certain resistant contexts.
Troubleshooting Guides
Problem 1: Reduced Efficacy of this compound in a Previously Sensitive Cell Line
If you observe a decrease in the expected efficacy of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Reduced Inhibitor Efficacy
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
-
Verify Inhibitor Integrity: Ensure that your stock of this compound is fresh and has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.
-
Confirm Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Determine IC50 Shift: Perform a dose-response experiment to determine the current IC50 value of this compound in your cell line and compare it to the initial IC50. A significant increase (typically >3-fold) suggests the development of acquired resistance.[13]
-
Investigate Mechanism of Resistance:
-
Western Blot: Analyze the expression levels of ABC transporters like ABCB1 and ABCG2.
-
RNA-seq/Proteomics: Perform broader molecular profiling to identify upregulated survival pathways.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combine this compound with an inhibitor of a potential bypass pathway.
-
Efflux Pump Inhibition: If ABC transporter upregulation is confirmed, consider co-treatment with a known inhibitor of these pumps, such as verapamil (B1683045) (for ABCB1) or Ko143 (for ABCG2).
-
Problem 2: High Background or Inconsistent Results in Cell Viability Assays
For issues with assays like MTT or CCK-8, consider these points:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of analysis.
-
Background Controls: Always include wells with medium only (no cells) to measure background absorbance.
-
Solvent Control: Include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound to account for any solvent-induced toxicity.
-
Incubation Times: Optimize the incubation time with both the inhibitor and the viability reagent for your specific cell line.[14][15][16][17][18]
Quantitative Data
The following tables summarize the efficacy of various CDK7 inhibitors in sensitive and resistant cancer cell lines.
Table 1: Efficacy of CDK7 Inhibitors in EGFR-TKI Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Resistance to | CDK7 Inhibitor | IC50 (nM) | Reference |
| H1975 | Parental | THZ1 | 379 | [9] |
| H1975/WR | WZ4002 | THZ1 | 83.4 | [9] |
| H1975/OR | Osimertinib | THZ1 | 125.9 | [9] |
| H1975 | Parental | QS1189 | 755.3 | [9] |
| H1975/WR | WZ4002 | QS1189 | 232.8 | [9] |
| H1975/OR | Osimertinib | QS1189 | 275.3 | [9] |
Table 2: Efficacy of CDK7 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | CDK7 Inhibitor | IC50 (nM) | Reference |
| MDA-MB-468 | TNBC | THZ1 | < 70 | [19] |
| ZR-75-1 | ER/PR+ | THZ1 | > 1000 | [19] |
| MCF7 | ER+/Palbociclib-S | SY-1365 | ~50 | [12] |
| MCF7 PalboR | ER+/Palbociclib-R | SY-1365 | ~50 | [12] |
| T47D | ER+/Palbociclib-S | SY-1365 | ~50 | [12] |
| T47D PalboR | ER+/Palbociclib-R | SY-1365 | ~50 | [12] |
Table 3: Efficacy of Various CDK7 Inhibitors in Different Cancer Cell Lines
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| MEC1 | CLL | THZ1 | 45 | [10] |
| MEC2 | CLL | THZ1 | 30 | [10] |
| A673 | Ewing Sarcoma | Compound 31 | 96.4 | [20] |
| KHOS | Osteosarcoma | BS-181 | 1750 | [21] |
| U2OS | Osteosarcoma | BS-181 | 2320 | [21] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a CDK7 inhibitor through continuous, long-term exposure.[13][22][23]
Workflow for Generating Resistant Cell Lines
Caption: An experimental workflow for generating this compound resistant cell lines.
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin culturing the parental cells in their standard growth medium supplemented with this compound at a starting concentration of approximately the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 1-2 passages), gradually increase the concentration of this compound. A common approach is to double the concentration at each escalation step.
-
Continuous Culture: Maintain the cells in the presence of the inhibitor, splitting them as they reach confluence. Continue the stepwise dose escalation as the cells adapt and proliferate.
-
Establishment of Resistance: Resistant cell lines are typically established after 3-6 months of continuous culture, at which point they can proliferate in drug concentrations significantly higher (e.g., >10-fold) than the initial IC50 of the parental cells.[22][24]
-
Confirmation of Resistance: Once a resistant population is established, perform a new dose-response curve to quantify the degree of resistance compared to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][17][22]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for CDK7 Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the CDK7 signaling pathway.[25][26]
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest. Key targets include:
-
Phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7)
-
Total RNA Polymerase II
-
Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160)
-
Total CDK7, Cyclin H, MAT1
-
Loading controls (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Visualization
CDK7 Signaling and Inhibition
Caption: The dual role of CDK7 in transcription and cell cycle control, and its inhibition by this compound.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imtm.cz [imtm.cz]
- 21. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. g1therapeutics.com [g1therapeutics.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Experimental Variability with Cdk7 Inhibitors
A Note on Cdk7-IN-33: Our comprehensive search did not yield specific data for a compound designated "this compound." It is possible this is a less common or internal compound name. To provide a functionally equivalent and data-rich resource, this guide will utilize information for well-characterized, selective Cdk7 inhibitors such as SY-5609 (also known as CDK7-IN-3) and others where specific data is available. The principles and troubleshooting strategies outlined are broadly applicable to small molecule Cdk7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk7 inhibitors?
A1: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for initiating transcription.[4] Cdk7 inhibitors block the kinase activity of CDK7, leading to cell cycle arrest and the suppression of transcriptional programs that are often dysregulated in cancer.[1][5]
Q2: What are the primary applications of Cdk7 inhibitors in research?
A2: Cdk7 inhibitors are primarily used in cancer research to study transcriptional and cell cycle dependencies. They are valuable tools for investigating the roles of Cdk7 in various cancer types, including those that have developed resistance to other therapies.[1][6][7] They are also used to probe the fundamental mechanisms of transcription and cell cycle control.
Q3: How should I store and handle Cdk7 inhibitors?
A3: For optimal stability, Cdk7 inhibitors should be stored as a solid powder at -20°C or -80°C for long-term storage. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Question: Why am I observing significant variability in the IC50 values of my Cdk7 inhibitor between experiments?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or unhealthy cells can exhibit altered sensitivity to inhibitors.
-
Compound Stability: Cdk7 inhibitors may have limited stability in cell culture media. Consider replenishing the media with a fresh inhibitor for longer incubation periods (e.g., every 24-48 hours).
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of ≤ 0.1% in your experiments and include a vehicle-only control.
-
Assay Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Standardize the incubation time across all experiments (e.g., 48 or 72 hours).
-
Issue 2: My Cdk7 inhibitor is not showing activity in an in-vitro kinase assay.
-
Question: My Cdk7 inhibitor is active in cells, but I don't see inhibition in my in-vitro kinase assay. What could be the problem?
-
Answer: This discrepancy can be due to several factors specific to in-vitro assays:
-
ATP Concentration: Many kinase inhibitors are ATP-competitive. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a lack of observed activity. It is recommended to use an ATP concentration at or near the Km for Cdk7 in your assay.
-
Enzyme Concentration and Purity: The concentration and purity of the recombinant Cdk7 enzyme can affect the results. Ensure you are using a consistent and validated source of the enzyme.
-
Inhibitor Solubility: The inhibitor may not be fully soluble in the aqueous kinase assay buffer. Ensure the final DMSO concentration is low and that the inhibitor does not precipitate.
-
Issue 3: I am observing unexpected or off-target effects.
-
Question: My Cdk7 inhibitor is causing a phenotype that is not consistent with known Cdk7 function. How can I determine if this is an off-target effect?
-
Answer: While potent Cdk7 inhibitors are designed for selectivity, off-target effects can occur, especially at higher concentrations.
-
Dose-Response: Use the lowest effective concentration of the inhibitor that shows the desired on-target effect (e.g., reduced phosphorylation of RNA Pol II).
-
Orthogonal Approaches: Validate your findings using a structurally different Cdk7 inhibitor or a genetic approach like siRNA or shRNA-mediated knockdown of Cdk7. If the phenotype is consistent across different methods of Cdk7 inhibition, it is more likely to be an on-target effect.
-
Kinome Profiling: For a comprehensive analysis, consider having your inhibitor profiled against a panel of other kinases to identify potential off-target interactions.
-
Quantitative Data
Table 1: Inhibitory Activity of Selected Cdk7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line | Reference |
| SY-5609 (CDK7-IN-3) | CDK7 | Binding Assay | 0.065 nM (Kd) | - | [8][9] |
| SY-5609 (CDK7-IN-3) | CDK2 | Kinase Assay | 2600 nM (Ki) | - | [8][9] |
| SY-5609 (CDK7-IN-3) | CDK9 | Kinase Assay | 960 nM (Ki) | - | [8][9] |
| SY-5609 (CDK7-IN-3) | CDK12 | Kinase Assay | 870 nM (Ki) | - | [8][9] |
| THZ1 | CDK7 | Cell Proliferation | < 70 nM | TNBC Cells | [10] |
Table 2: Solubility of a Representative Cdk7 Inhibitor (SY-5609)
| Solvent | Solubility |
| DMSO | 98 mg/mL |
Note: It is crucial to use fresh, high-quality DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general procedure for determining the IC50 of a Cdk7 inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cdk7 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Cdk7 inhibitor in complete culture medium. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In-Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on Cdk7 kinase activity.
Materials:
-
Recombinant Cdk7/Cyclin H/MAT1 enzyme
-
Kinase assay buffer
-
ATP
-
Cdk7 substrate (e.g., a peptide substrate or recombinant protein like the C-terminal domain of RNA Pol II)
-
Cdk7 inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1x kinase assay buffer from a 5x stock.
-
Prepare the desired concentration of ATP in 1x kinase assay buffer.
-
Dilute the Cdk7 enzyme to the desired concentration in 1x kinase assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the Cdk7 inhibitor in 1x kinase assay buffer with a constant final percentage of DMSO.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the Cdk7 inhibitor dilutions.
-
Add the diluted Cdk7 enzyme to the wells.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Include "no enzyme" and "vehicle control" wells.
-
-
Incubation:
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Cdk7's dual role in cell cycle and transcription.
Caption: Workflow for a cell viability assay with this compound.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33 control experiments and best practices
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a CDK7 inhibitor like Cdk7-IN-33?
A1: this compound is expected to be a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in initiating transcription.[1][6][7] By inhibiting CDK7's kinase activity, this compound would likely lead to cell cycle arrest and a global reduction in transcription, particularly of genes with super-enhancers that are often highly expressed in cancer cells.
Q2: What are the expected on-target effects of this compound in cells?
A2: The primary on-target effects of CDK7 inhibition include:
-
Cell Cycle Arrest: Inhibition of CDK7 prevents the activation of cell cycle-dependent kinases, leading to a halt in cell cycle progression, often at the G1 or G2/M phases.[1][5]
-
Transcriptional Repression: By blocking the phosphorylation of RNA Polymerase II, CDK7 inhibitors suppress the transcription of many genes.[8] This effect is often more pronounced for genes regulated by super-enhancers, which include many oncogenes like MYC.[9]
-
Induction of Apoptosis: In many cancer cell lines, the combined effect of cell cycle arrest and transcriptional inhibition leads to programmed cell death (apoptosis).[6]
Q3: What are the potential off-target effects of a CDK7 inhibitor?
A3: While designed for selectivity, kinase inhibitors can exhibit off-target activity, especially at higher concentrations. For CDK7 inhibitors, the most common off-targets are structurally related kinases. For instance, some CDK7 inhibitors have shown cross-reactivity with CDK12 and CDK13 at higher concentrations.[10] These kinases are also involved in transcriptional regulation, and their inhibition can lead to distinct cellular phenotypes. Therefore, it is crucial to use the lowest effective concentration of the inhibitor to minimize off-target effects.
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically in your specific cell line or experimental system. A good starting point is to perform a dose-response curve to determine the IC50 value for cell viability. It is recommended to use a concentration range that brackets the IC50. For mechanistic studies, using a concentration at or slightly above the IC50 is often a good starting point. For example, studies with the CDK7 inhibitor SY-1365 used a concentration of 50 nmol/L, which was determined to yield on-target gene expression changes with minimal off-target effects.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or target phosphorylation. | 1. Inhibitor instability or degradation. 2. Cell line is resistant to CDK7 inhibition. 3. Incorrect inhibitor concentration. | 1. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. 2. Confirm CDK7 expression in your cell line. Consider testing a known sensitive cell line as a positive control. 3. Perform a wider dose-response curve to determine the IC50. |
| High levels of cell death even at low concentrations. | 1. Significant off-target toxicity. 2. The specific cell line is highly sensitive to CDK7 inhibition. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Lower the concentration of this compound and increase the treatment time. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation or application. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. |
| Discrepancy between cell viability data and target engagement (e.g., p-RNAPII levels). | 1. The chosen endpoint for viability (e.g., MTT) may not be optimal. 2. Cell death may be occurring through a non-apoptotic mechanism. | 1. Use a multi-parametric approach to assess cell health (e.g., measure apoptosis via Annexin V/PI staining). 2. Investigate markers for other cell death pathways like necroptosis. |
Quantitative Data for Reference CDK7 Inhibitors
The following table summarizes the IC50 values for several well-characterized CDK7 inhibitors. This data is for reference only and the IC50 for this compound should be experimentally determined.
| Inhibitor | CDK7 IC50 (nM) | Notes |
| CDK7-IN-29 | 1.4 | A potent CDK7 inhibitor with oral activity.[12] |
| THZ1 | 6.91 | A known covalent CDK7 inhibitor.[2] |
| BS-181 | - | A highly selective CDK inhibitor, and a potent CDK7 inhibitor.[13] |
| SY-351 | 23 | A potent and highly selective covalent CDK7 inhibitor.[10] |
Key Experimental Protocols
Western Blot for Target Engagement
This protocol assesses the effect of this compound on the phosphorylation of known CDK7 substrates.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against:
-
On-Target Effects: Phospho-RNA Polymerase II CTD (Ser5), Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160).
-
Potential Off-Target Effects (CDK12/13): Phospho-RNA Polymerase II CTD (Ser2).
-
Loading Control: GAPDH, β-actin, or Tubulin.
-
-
Incubate with the appropriate HRP-conjugated secondary antibody. .
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (e.g., using Resazurin)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a microplate reader (e.g., excitation 544 nm / emission 590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
CDK7 Signaling Pathway
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk7-IN-33, a pyrazolopyrimidine-based inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of CDK7, a key regulator of transcription and cell cycle progression. CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylation.[1][2][3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][2][3] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcription.[4][5]
Q2: What is the general advice for handling and storing pyrazolopyrimidine-based inhibitors like this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are some common off-target effects to be aware of with pyrazolopyrimidine-based kinase inhibitors?
The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine scaffolds are used in inhibitors targeting a variety of kinases, including EGFR, B-Raf, MEK, and SRC family kinases.[6][7][8] While this compound is designed for selectivity towards CDK7, cross-reactivity with other kinases sharing structural similarities in the ATP-binding pocket can occur.[6][7] It is crucial to perform experiments with appropriate controls, such as using a structurally different CDK7 inhibitor or performing kinome-wide profiling to identify potential off-target effects.
Troubleshooting Guide: Batch-to-Batch Consistency Issues
Q1: We are observing significant differences in experimental outcomes between different batches of this compound. What could be the cause?
Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity Differences: The percentage of the active compound may vary between batches.
-
Presence of Impurities: Different impurities or varying levels of the same impurities can have their own biological activities, leading to confounding results.
-
Solubility Issues: Variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility and, consequently, the effective concentration in your experiments.
-
Degradation: Improper storage or handling of one batch could lead to degradation of the compound.
Q2: How can we validate a new batch of this compound to ensure its quality?
It is highly recommended to perform a set of quality control experiments on each new batch before initiating large-scale studies. A systematic validation workflow is crucial for reliable and reproducible results.
Q3: What specific experiments should we perform to validate a new batch?
A three-tiered approach is recommended:
-
Biochemical Validation: Perform an in vitro kinase assay to determine the IC50 value of the new batch against purified CDK7 enzyme. This will confirm the potency of the inhibitor.
-
Cellular Target Engagement: Use Western blotting to assess the phosphorylation status of a known downstream target of CDK7 in cells treated with the new batch of inhibitor. A decrease in the phosphorylation of the target would indicate that the inhibitor is engaging with CDK7 in a cellular context.
-
Functional Cellular Assay: Conduct a cell viability or proliferation assay to confirm that the new batch produces the expected biological effect at comparable concentrations to previous, validated batches.
Data Presentation
Table 1: Hypothetical Batch Comparison for this compound
| Parameter | Batch A (Good) | Batch B (Problematic) | Recommended Action |
| Purity (by HPLC) | >99% | 92% | Do not use Batch B. Contact supplier for a replacement. |
| Appearance | White crystalline solid | Off-white powder | Indicates potential impurities or degradation. |
| Solubility in DMSO | Clear solution at 10 mM | Precipitate observed at 10 mM | Attempt to dissolve at a lower concentration or use a fresh vial. |
| IC50 (in vitro kinase assay) | 15 nM | 85 nM | Indicates lower potency. Do not use Batch B. |
| Cell Viability (EC50) | 50 nM | 250 nM | Consistent with lower potency observed in the biochemical assay. |
Table 2: Expected IC50 Values for Validated this compound
| Assay Type | Target | Expected IC50 Range |
| Biochemical Assay | Recombinant Human CDK7/Cyclin H | 10 - 25 nM |
| Cell Viability Assay (e.g., in a sensitive cancer cell line) | Cellular CDK7 | 40 - 100 nM |
Experimental Protocols
In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against recombinant CDK7.
Materials:
-
Recombinant Human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
This compound (dissolved in 100% DMSO)
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for CDK7 Target Engagement
This protocol assesses the effect of this compound on the phosphorylation of a downstream target of CDK7 in cells.
Materials:
-
Cancer cell line known to be sensitive to CDK7 inhibition
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II CTD (Ser5), total RNA Polymerase II, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target protein.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line
-
This compound
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (and a DMSO control).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability for each concentration and determine the EC50 value.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: A step-by-step workflow for troubleshooting inconsistencies between batches of this compound.
Caption: Recommended workflow for the validation of a new batch of this compound before experimental use.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming In Vivo Delivery Challenges of Cdk7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Cdk7 inhibitors. The information provided is based on available data for representative Cdk7 inhibitors such as Cdk7-IN-8, ICEC0942, and THZ1, and is intended to serve as a general guide for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My Cdk7 inhibitor has poor aqueous solubility. How should I formulate it for in vivo studies?
A1: Poor aqueous solubility is a common challenge for many kinase inhibitors.[1][2] For preclinical in vivo studies, a common approach is to first dissolve the inhibitor in a small amount of an organic solvent, followed by dilution in a suitable vehicle. A widely used formulation for the CDK7 inhibitor THZ1 is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W).[3] Another option is a mixture of 10% DMSO and 90% dextrose 5% in water.[3] For compounds with very low water solubility, more advanced formulation strategies such as the use of co-solvents (e.g., PEG400), suspending agents (e.g., 0.2% Carboxymethyl cellulose), or emulsifying agents (e.g., 0.25% Tween 80) may be necessary to achieve a homogenous and injectable suspension.[4][5] It is crucial to perform a small-scale pilot formulation to check for precipitation and stability before preparing a large batch for your study.
Q2: What is a suitable starting dose and administration route for my Cdk7 inhibitor in a mouse xenograft model?
A2: The optimal dose and route of administration will depend on the specific inhibitor, the tumor model, and the experimental goals. However, based on published data for representative Cdk7 inhibitors, here are some starting points:
-
Cdk7-IN-8: Has been administered orally (p.o.) at 25 mg/kg daily in a HCT116 colon cancer xenograft model.[6][7][8] Pharmacokinetic studies in mice have been conducted with single oral gavage (i.g.) doses of 20 and 40 mg/kg.[6]
-
ICEC0942: This orally bioavailable inhibitor has been tested at 50 mg/kg and 100 mg/kg daily via oral gavage in breast and colorectal cancer xenografts.[9][10]
-
THZ1: Has been administered via intraperitoneal (i.p.) injection at 10 mg/kg, typically on a schedule of 5 days on followed by a 2-day break each week.[3] Intravenous (i.v.) administration has also been reported for hematological cancer models.[3] A dose of 10 mg/kg administered intravenously was well-tolerated with no observable toxicity.[11][12]
It is highly recommended to conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) for your specific inhibitor and animal model before initiating a large-scale efficacy study.[13]
Q3: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal studies. What should I do?
A3: Toxicity is a potential concern with any therapeutic agent. Common adverse events associated with CDK inhibitors include neutropenia (low white blood cell count) and gastrointestinal issues like diarrhea.[14][15][16][17] If you observe significant toxicity, consider the following:
-
Dose Reduction: The most straightforward approach is to reduce the dose of the inhibitor.
-
Intermittent Dosing: Instead of daily administration, switch to an intermittent schedule (e.g., 5 days on, 2 days off; or every other day) to allow for a recovery period.[3]
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and toxicity. If you are using a systemic route like i.v. or i.p., consider switching to oral administration if the compound has sufficient bioavailability, as this may alter the toxicity profile.
-
Supportive Care: For gastrointestinal toxicity, ensure animals have easy access to food and water. In some cases, supportive care measures may be necessary.
-
Monitor for Specific Toxicities: Be aware of known class-specific toxicities. For example, some CDK4/6 inhibitors have been associated with hematological and gastrointestinal adverse events.[14][16][18]
Q4: My Cdk7 inhibitor is not showing the expected anti-tumor efficacy in vivo. What are the potential reasons?
A4: Lack of in vivo efficacy can be due to a variety of factors. Here are some key areas to investigate:
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Consider increasing the dose up to the MTD.
-
Poor Pharmacokinetics (PK): The inhibitor may have poor bioavailability, rapid metabolism, or rapid clearance, resulting in insufficient tumor exposure.[13] If possible, conduct pharmacokinetic studies to measure the concentration of the inhibitor in plasma and tumor tissue over time.[13]
-
Formulation Issues: The inhibitor may be precipitating out of the formulation upon administration, leading to poor absorption. Visually inspect the formulation for any signs of precipitation before and after administration.
-
Tumor Model Resistance: The chosen xenograft model may be inherently resistant to Cdk7 inhibition. Consider testing the inhibitor in a panel of different cancer cell line-derived xenografts or in patient-derived xenograft (PDX) models.
-
Target Engagement: Confirm that the inhibitor is hitting its target in the tumor tissue. This can be assessed by measuring the phosphorylation status of downstream Cdk7 substrates, such as the C-terminal domain of RNA Polymerase II, in tumor lysates.[19]
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration in Mice
Symptoms:
-
Fluid coming from the mouse's nose or mouth after dosing.[20]
-
Excessive struggling or signs of distress during the procedure.[20]
-
Injury to the esophagus or stomach.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Needle Placement | Ensure the gavage needle is inserted gently along the roof of the mouse's mouth to encourage swallowing and avoid entry into the trachea.[21] If resistance is met, do not force the needle; withdraw and re-insert.[22][23] |
| Improper Animal Restraint | Use a firm but gentle scruffing technique to immobilize the head and neck in a straight line with the body.[20] This straightens the path to the esophagus. |
| Inappropriate Needle Size | Select a gavage needle with a smooth, ball-shaped tip that is appropriate for the size of the mouse to prevent injury.[20] Flexible plastic needles may reduce the risk of trauma compared to rigid metal needles.[22] |
| Excessive Dosing Volume | The volume administered should not exceed 10 mL/kg body weight to avoid reflux and aspiration.[23] |
| Animal Stress | Acclimate the mice to handling for several days before the procedure to reduce stress.[20] |
Issue 2: Inconsistent Efficacy or Toxicity Between Animals
Symptoms:
-
High variability in tumor growth inhibition among animals in the same treatment group.
-
Unexpected toxicity in a subset of animals.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inaccurate Dosing | Ensure accurate calculation of the dose for each animal based on its body weight.[21] Use appropriate syringes and techniques to administer the correct volume. |
| Formulation Instability | If using a suspension, ensure it is vortexed thoroughly before each administration to ensure a homogenous dose. Prepare fresh formulations regularly to avoid degradation of the inhibitor. |
| Variability in Administration Technique | Ensure all personnel performing the procedures are well-trained and follow a standardized protocol for animal handling and dosing.[20] |
| Underlying Health Issues in Animals | Use healthy animals of a consistent age and weight. Monitor for any signs of illness prior to and during the study. |
Data Presentation
Table 1: In Vitro Potency of Representative Cdk7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Cdk7-IN-8 | HCT116 | Colon Cancer | 25.26 | [6][7][8][19] |
| OVCAR-3 | Ovarian Cancer | 45.31 | [6][7][8][19] | |
| HCC1806 | Breast Cancer | 44.47 | [6][7][8][19] | |
| HCC70 | Breast Cancer | 50.85 | [6][7][8][19] | |
| ICEC0942 | MCF7 | Breast Cancer | ~200-300 | [9] |
| HCT116 | Colon Cancer | ~200-300 | [9] | |
| THZ1 | Jurkat | T-cell Leukemia | 50 | [24] |
| Loucy | T-cell Leukemia | 0.55 | [24] |
Table 2: In Vivo Administration Protocols for Representative Cdk7 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dose | Route of Administration | Schedule | Reference |
| Cdk7-IN-8 | BALB/c nude mice | HCT116 Colon Cancer | 25 mg/kg | Oral (p.o.) | Daily for 21 days | [6][7][8] |
| ICEC0942 | Nude mice | MCF7 Breast Cancer | 100 mg/kg | Oral (p.o.) | Daily | [10] |
| Nude mice | HCT116 Colon Cancer | 100 mg/kg | Oral (p.o.) | Daily | [10] | |
| THZ1 | Xenograft mouse model | T-ALL | 10 mg/kg | Intravenous (i.v.) | - | [11] |
| Systemic xenograft model | Multiple Myeloma | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily, 5 days/week | [25] |
Experimental Protocols
Protocol 1: Formulation of a Cdk7 Inhibitor for Oral Gavage in Mice
This protocol provides a general method for formulating a poorly water-soluble Cdk7 inhibitor for oral administration in mice.
Materials:
-
Cdk7 inhibitor (e.g., Cdk7-IN-8)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the Cdk7 inhibitor in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the inhibitor completely. Vortex if necessary.
-
In a separate tube, prepare the vehicle solution. A common vehicle consists of a mixture of PEG400, Tween 80, and water/saline. The final concentration of DMSO in the formulation should be kept low (typically <10%).
-
Slowly add the dissolved inhibitor in DMSO to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may be a suspension. Ensure the suspension is homogenous by vortexing before each administration.
-
Calculate the required volume to administer to each mouse based on its body weight and the desired dose.
Protocol 2: Assessment of In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a Cdk7 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Cdk7 inhibitor formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the Cdk7 inhibitor or vehicle control to the respective groups according to the predetermined dose, route, and schedule.
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.[3]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using the formula: Volume = (Length x Width²) / 2.[3]
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Caption: Cdk7 dual function in cell cycle and transcription, and its inhibition.
Caption: Experimental workflow for in vivo delivery of Cdk7 inhibitors.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CDK7-IN-8 | CDK7抑制剂 | CAS 2654003-64-0 | 美国InvivoChem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news.cancerconnect.com [news.cancerconnect.com]
- 16. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 22. instechlabs.com [instechlabs.com]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. apexbt.com [apexbt.com]
- 25. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: Profiling Cdk7-IN-33 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[2][3] This guide provides an objective, data-driven comparison of prominent CDK7 inhibitors.
While the query specifically requested a comparison involving "Cdk7-IN-33," a comprehensive search of publicly available scientific literature and chemical databases did not yield specific data for a compound with this designation. It is possible that this is an internal research compound name or a less common synonym for a known inhibitor. This guide will therefore focus on a detailed comparison of several well-characterized and clinically relevant CDK7 inhibitors: the covalent inhibitors THZ1 , SY-1365 , and YKL-5-124 , and the non-covalent inhibitors BS-181 , Samuraciclib (CT7001) , and SY-5609 . We will also include available data for Cdk7-IN-8 , a research compound with some public information. This comparative analysis is supported by experimental data on their biochemical potency, kinase selectivity, and cellular activity.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
CDK7 inhibitors can be broadly classified based on their mechanism of action:
-
Covalent Inhibitors: These compounds, such as THZ1, SY-1365, and YKL-5-124, typically contain a reactive electrophilic group (e.g., an acrylamide (B121943) moiety) that forms an irreversible covalent bond with a specific cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[4] This covalent binding leads to sustained inhibition of the kinase.
-
Non-covalent (Reversible) Inhibitors: This class of inhibitors, including BS-181, Samuraciclib, and SY-5609, bind to the ATP-binding site of CDK7 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[5][6] Their binding is reversible, and their inhibitory effect is dependent on the concentration of the inhibitor and ATP.
Quantitative Data Presentation
The following tables summarize the biochemical potency, kinase selectivity, and cellular activity of the selected CDK7 inhibitors based on available experimental data.
Table 1: Biochemical Potency of CDK7 Inhibitors
| Inhibitor | Type | CDK7 IC50 (nM) | CDK7/CycH/MAT1 IC50 (nM) | CDK7 Kd (nM) | Reference(s) |
| Cdk7-IN-8 | Non-covalent | 54.29 | - | - | [7] |
| THZ1 | Covalent | 3.2 | - | - | [5] |
| SY-1365 | Covalent | - | 20 | 17.4 (Ki) | [8] |
| YKL-5-124 | Covalent | 53.5 | 9.7 | - | [4] |
| BS-181 | Non-covalent | 21 | - | - | [9] |
| Samuraciclib (CT7001) | Non-covalent | 41 | - | - | [7] |
| SY-5609 | Non-covalent | - | - | 0.065 | [10] |
IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity.
Table 2: Kinase Selectivity Profile of CDK7 Inhibitors (IC50/Ki in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK9 | CDK12 | Reference(s) |
| Cdk7-IN-8 | >1000 (example) | >1000 (example) | >1000 (example) | - | >1000 (example) | >1000 (example) | >1000 (example) | [7] |
| THZ1 | - | - | - | - | - | - | Equipotent to CDK7 | [4] |
| YKL-5-124 | - | 1300 | - | - | - | 3020 | Inactive | [4] |
| BS-181 | >5000 | 880 | >5000 | 3000 | >5000 | 4200 | - | [2] |
| Samuraciclib (CT7001) | 1845 (45x) | 578 (15x) | - | 9430 (230x) | - | 1230 (30x) | - | [7] |
| SY-5609 | - | 2600 | - | - | - | 960 | 870 | [10] |
Selectivity is often presented as a fold-difference in IC50 compared to CDK7. Higher values indicate greater selectivity.
Table 3: Cellular Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50/EC50/GI50 (nM) | Reference(s) |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [11][12] |
| THZ1 | HCT116 | Colorectal Carcinoma | ~50 | [7] |
| SY-1365 | OVCAR3 | Ovarian Cancer | Low nM range | [13] |
| SY-1365 | HCC1806 | Triple-Negative Breast Cancer | Low nM range | [13] |
| YKL-5-124 | HAP1 | Near-haploid human cell line | Induces G1/S arrest | [4] |
| BS-181 | MCF-7 | Breast Cancer | 15,100 | [9] |
| BS-181 | HCT116 | Colorectal Carcinoma | 11,500 | [9] |
| Samuraciclib (CT7001) | MCF-7 | Breast Cancer | 180 | [7] |
| Samuraciclib (CT7001) | HCT116 | Colorectal Carcinoma | 200-300 | [7] |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 5.6 | [10] |
| SY-5609 | OVCAR3 | Ovarian Cancer | 6-17 | [14] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Points of Inhibition
CDK7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription. The diagram below illustrates these pathways and the points at which CDK7 inhibitors exert their effects.
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of CDK7 inhibitors.
Experimental Workflow: In Vitro Kinase Assay (IC50 Determination)
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor in a biochemical assay.
Caption: A generalized workflow for determining the IC50 of CDK7 inhibitors in a biochemical assay.
Experimental Workflow: Cellular Target Engagement and Downstream Effects
This workflow illustrates the process of evaluating the effects of a CDK7 inhibitor on target phosphorylation and cell cycle progression in a cellular context.
Caption: A workflow for assessing the cellular effects of CDK7 inhibitors on target modulation and cell cycle.
Experimental Protocols
In Vitro CDK7 Kinase Assay (Luminescence-based)
Objective: To determine the IC50 value of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate. Then, add 5 µL of the diluted CDK7 enzyme to each well. For covalent inhibitors, a pre-incubation step (e.g., 30-60 minutes at room temperature) may be included.
-
Kinase Reaction Initiation: Prepare a solution containing the substrate and ATP in the kinase assay buffer. The ATP concentration should be close to the Km value for CDK7. Initiate the kinase reaction by adding 10 µL of this mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[12]
Western Blot for Phospho-RNA Polymerase II CTD
Objective: To assess the inhibition of CDK7's transcriptional activity in cells.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, or Ser7), anti-total RNAPII
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII signal to determine the extent of inhibition.[11][15]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK7 inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Test inhibitor
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the CDK7 inhibitor for a specified period (e.g., 24 hours).
-
Cell Harvest and Fixation: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]
Conclusion
The landscape of CDK7 inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and clinical settings. While direct comparative data for "this compound" is not publicly available, this guide provides a robust framework for evaluating its potential by comparing it against well-characterized inhibitors like THZ1, SY-1365, YKL-5-124, BS-181, Samuraciclib, and SY-5609. The choice of a particular inhibitor for research or therapeutic development will depend on a variety of factors, including the desired mechanism of action (covalent vs. non-covalent), selectivity profile, and the specific cancer type being targeted. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of novel CDK7 inhibitors.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 15. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to CDK7 Inhibitors: THZ1 vs. YKL-5-124
An objective comparison of the performance of two prominent covalent CDK7 inhibitors, THZ1 and YKL-5-124, with supporting experimental data for researchers, scientists, and drug development professionals.
While the initial inquiry sought a comparison with Cdk7-IN-33, publicly available data on this compound is scarce. Therefore, this guide provides a comprehensive comparison between the well-characterized CDK7 inhibitor THZ1 and a more selective covalent inhibitor, YKL-5-124. This comparison highlights the critical role of polypharmacology in the observed efficacy of CDK7-targeted therapies.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation. This dual role has made CDK7 an attractive target for cancer therapy.
THZ1 is a potent, covalent inhibitor of CDK7 that has demonstrated significant anti-tumor activity in various cancer models. However, subsequent studies have revealed that THZ1 also inhibits the structurally related kinases CDK12 and CDK13. This off-target activity contributes significantly to its transcriptional inhibitory effects. In contrast, YKL-5-124 was developed as a highly selective covalent inhibitor of CDK7, with minimal activity against CDK12 and CDK13. This selectivity provides a valuable tool to dissect the specific roles of CDK7 in cellular processes and to understand the therapeutic implications of selective CDK7 inhibition versus broader CDK inhibition.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of THZ1 and YKL-5-124, providing a clear comparison of their efficacy and selectivity.
Table 1: Biochemical Potency of THZ1 and YKL-5-124 Against CDKs
| Inhibitor | CDK7 IC50 (nM) | CDK7/CycH/MAT1 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) | CDK2 IC50 (nM) |
| THZ1 | 53.5 (equipotent) | - | Equipotent with CDK7 | Equipotent with CDK7 | >100-fold selective over | >100-fold selective over |
| YKL-5-124 | 53.5 | 9.7 | No inhibition | No inhibition | >100-fold selective over | >100-fold selective over |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple studies and assay conditions may vary.[1][2]
Table 2: Cellular Efficacy of THZ1 and YKL-5-124 in Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | YKL-5-124 IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Potent | Induces G1/S arrest, less cytotoxic |
| HAP1 | Near-haploid Human Cell Line | Potent | Induces G1/S arrest, less cytotoxic |
| H929 | Multiple Myeloma | - | Potent anti-tumor effect in vivo |
| Neuroblastoma Cell Lines | Neuroblastoma | Cytotoxic | Induces cell cycle arrest |
Cellular IC50 values can vary depending on the cell line and the duration of treatment.[1][3][4]
Mechanism of Action and Cellular Effects
The differential selectivity of THZ1 and YKL-5-124 for CDK7, CDK12, and CDK13 results in distinct cellular phenotypes.
Effects on Transcription
THZ1, due to its inhibition of CDK7, CDK12, and CDK13, robustly suppresses global transcription. This is evidenced by a significant reduction in the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7).[5] The inhibition of CDK12 and CDK13, which are also involved in Pol II CTD phosphorylation and transcriptional elongation, contributes to this profound transcriptional shutdown.
In stark contrast, the highly selective CDK7 inhibitor YKL-5-124 has a surprisingly weak effect on global RNA Pol II CTD phosphorylation.[1] This suggests that CDK7 inhibition alone is not sufficient to cause a widespread decrease in Pol II CTD phosphorylation and that CDK12 and CDK13 play a redundant role in this process. However, the anti-transcriptional effects of THZ1 can be recapitulated by the combination of YKL-5-124 and a selective CDK12/13 inhibitor.[1]
Effects on Cell Cycle
Both THZ1 and YKL-5-124 induce cell cycle arrest, a direct consequence of inhibiting the CAK activity of CDK7. Inhibition of CDK7 prevents the activating phosphorylation of cell cycle CDKs, such as CDK1 and CDK2, leading to a block in cell cycle progression.[1][3] YKL-5-124 treatment leads to a strong G1/S phase arrest.[1]
Effects on Apoptosis
A key difference in the cellular response to these two inhibitors lies in the induction of apoptosis. THZ1 is potently cytotoxic to a broad range of cancer cell lines, leading to a significant increase in apoptosis.[6] This is attributed to the widespread transcriptional suppression of key survival genes. In contrast, YKL-5-124 is primarily cytostatic, causing cell cycle arrest with a much lower level of cell death.[1] This suggests that the potent cytotoxic effects of THZ1 are largely dependent on its off-target inhibition of CDK12 and CDK13.[1]
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual roles in transcription and cell cycle, and inhibitor targets.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of THZ1 and YKL-5-124.
In Vitro Kinase Inhibition Assay
This assay is used to determine the biochemical potency (IC50) of an inhibitor against a specific kinase.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., GST-Pol II CTD)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (THZ1, YKL-5-124) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter for radiolabeling or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to each well.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using radiolabeling).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[7]
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation and survival.
Materials:
-
Cancer cell lines (e.g., Jurkat, HAP1)
-
Cell culture medium and supplements
-
Test inhibitors (THZ1, YKL-5-124) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitors or DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[8]
Western Blot Analysis for RNA Polymerase II CTD Phosphorylation
This method is used to assess the in-cell inhibition of CDK7's transcriptional activity.
Materials:
-
Cancer cell lines
-
Test inhibitors (THZ1, YKL-5-124)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total Pol II, phospho-Pol II (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Pol II.[9]
Conclusion
The comparison between THZ1 and YKL-5-124 provides critical insights into the therapeutic potential and mechanism of action of CDK7 inhibitors. THZ1's potent anti-cancer effects are a result of its polypharmacology, inhibiting CDK7, CDK12, and CDK13, which leads to a profound suppression of transcription and subsequent apoptosis.[1] In contrast, the highly selective CDK7 inhibitor YKL-5-124 primarily induces cell cycle arrest with minimal impact on global transcription and apoptosis.[1]
This highlights that for indications where a strong cytotoxic effect through transcriptional disruption is desired, a broader CDK inhibitor like THZ1 may be more effective. However, for cancers driven by misregulation of the cell cycle, a more selective CDK7 inhibitor like YKL-5-124 could offer a more targeted and potentially less toxic therapeutic approach. The development and characterization of selective inhibitors like YKL-5-124 are invaluable for deconvoluting the complex biology of CDK7 and for guiding the development of the next generation of CDK-targeted therapies.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. youtube.com [youtube.com]
A Comparative Guide to CDK7 Inhibitors in Breast Cancer: SY-1365 vs. SY-5609
An In-depth Analysis for Researchers and Drug Development Professionals
Note on Cdk7-IN-33: Initial searches for "this compound" did not yield specific public data. However, the compound SY-5609 is also known as CDK7-IN-3. It is plausible that "this compound" is a typographical error or an internal, unpublished designation. This guide will therefore compare the well-documented CDK7 inhibitor SY-1365 with SY-5609, providing a valuable analysis of two distinct agents targeting Cyclin-Dependent Kinase 7 (CDK7) for the treatment of breast cancer.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] This guide provides a detailed comparison of two selective CDK7 inhibitors, SY-1365 and SY-5609, based on available preclinical data in breast cancer cell lines. While both compounds demonstrate potent anti-cancer activity, key differences in their chemical properties, selectivity, and preclinical efficacy have significant implications for their therapeutic potential. SY-1365, a covalent inhibitor, showed early promise but its clinical development was discontinued (B1498344) due to a suboptimal clinical profile.[4] In contrast, SY-5609, a non-covalent inhibitor, has demonstrated greater preclinical anti-tumor activity and selectivity and has advanced into clinical trials.[3][5][6][7]
Introduction to CDK7 Inhibition in Breast Cancer
CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2] Through the CAK complex, CDK7 activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive cell cycle progression.[1] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for the transcription of many genes, including those that promote cancer growth.[1] By inhibiting CDK7, these compounds can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to apoptosis in cancer cells.[1][2] This dual mechanism makes CDK7 an attractive target, particularly in transcriptionally addicted cancers like many forms of breast cancer.
Comparative Analysis: SY-1365 vs. SY-5609
| Feature | SY-1365 (Mevociclib) | SY-5609 (CDK7-IN-3) |
| Mechanism of Action | Covalent, irreversible inhibitor of CDK7 | Non-covalent, reversible inhibitor of CDK7[8] |
| Selectivity | Selective for CDK7. Does not significantly bind to CDK9 or cell cycle CDKs. | Highly selective for CDK7. Over 13,000-fold more selective for CDK7 than other CDKs like CDK2, CDK9, and CDK12.[5][9] |
| Potency | Potent inhibitor with low nanomolar activity in various cancer cell lines. | Highly potent with sub-nanomolar Kd for CDK7.[8][9] |
| Oral Bioavailability | Administered intravenously in clinical trials. | Orally bioavailable.[1][8] |
| Clinical Development | Phase 1 clinical trial was discontinued due to insufficient activity and tolerability issues.[4] | Currently in Phase 1 clinical trials for select solid tumors.[2][3] |
Preclinical Efficacy in Breast Cancer Cells
Both SY-1365 and SY-5609 have demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) cell lines.
Anti-proliferative Activity
| Compound | Breast Cancer Cell Line | IC50 / EC50 | Reference |
| SY-1365 | HCC70 (TNBC) | Low nM EC50 | Syros Pharmaceuticals Data |
| MDA-MB-468 (TNBC) | Not specified, but induced apoptosis | [2] | |
| SY-5609 | HCC70 (TNBC) | 1-6 nM IC50 | [10] |
| MDA-MB-453 (TNBC) | 1-6 nM IC50 | [10] | |
| Panel of solid tumor cell lines | 6-17 nM EC50 | [9][11] |
SY-5609 has shown potent, low nanomolar anti-proliferative activity across a range of TNBC and ovarian cancer cell lines.[10] Preclinical data suggests that SY-5609 has greater anti-tumor activity than SY-1365 in models where both were tested.[7]
Induction of Apoptosis and Cell Cycle Arrest
-
SY-1365: Treatment with SY-1365 has been shown to induce apoptosis in TNBC cell lines such as HCC70 and MDA-MB-468.[2]
-
SY-5609: SY-5609 induces apoptosis and causes G2/M cell cycle arrest in TNBC and ovarian cancer cell lines.[2][5][10] In HCC70 cells, SY-5609 treatment leads to G2/M arrest.[2][10]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both inhibitors is the suppression of CDK7's kinase activity. This leads to two major downstream effects:
-
Inhibition of Transcription: By preventing the phosphorylation of RNA Polymerase II, CDK7 inhibitors block the transcription of key oncogenes and survival proteins. For instance, treatment with these inhibitors has been shown to decrease the levels of the anti-apoptotic protein MCL1.[2]
-
Cell Cycle Arrest: Inhibition of the CAK complex prevents the activation of cell cycle-dependent kinases, leading to a halt in cell cycle progression.[1]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of CDK7 inhibitors in breast cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor (e.g., SY-1365 or SY-5609) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with the CDK7 inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-CDK2, MCL1, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[12][13][14][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content, which reflects the percentage of cells in G0/G1, S, and G2/M phases.[16][17][18]
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of CDK7 inhibition in breast cancer. The comparison between SY-1365 and SY-5609 highlights the evolution of CDK7 inhibitors, with SY-5609 demonstrating a more favorable preclinical profile due to its non-covalent mechanism, high selectivity, oral bioavailability, and potent anti-tumor activity.[5][6][7] The discontinuation of SY-1365's clinical development underscores the challenges in translating preclinical efficacy to clinical success, particularly concerning the therapeutic window and tolerability.[4]
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to CDK7 inhibition.
-
Combination Therapies: Exploring synergistic combinations of CDK7 inhibitors with other targeted therapies or chemotherapies to enhance efficacy and overcome resistance.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to CDK7 inhibitors to develop strategies to circumvent them.
Conclusion
Both SY-1365 and SY-5609 are potent inhibitors of CDK7 with demonstrated preclinical activity against breast cancer cells. However, the superior selectivity, oral bioavailability, and enhanced preclinical anti-tumor activity of SY-5609, coupled with the discontinuation of SY-1365's clinical development, position SY-5609 as a more promising therapeutic candidate. The ongoing clinical evaluation of SY-5609 will be crucial in determining the ultimate clinical utility of selective CDK7 inhibition for the treatment of breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. drughunter.com [drughunter.com]
- 7. Syros Announces Update on Selective CDK7… | Flagship Pioneering [flagshippioneering.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Apoptosis assay [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Specificity Showdown: A Comparative Guide to Cdk7-IN-33 and Pan-CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount to predicting their efficacy and potential toxicities. This guide provides an objective comparison between the highly selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, represented here by Cdk7-IN-33, and broad-spectrum pan-CDK inhibitors.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them prime targets in oncology.[1][2] Early drug development efforts produced pan-CDK inhibitors, which target multiple CDK family members.[3][4] While potent, this lack of specificity is often associated with significant toxicity, complicating their clinical application.[3][5]
More recent strategies focus on developing highly selective inhibitors against individual CDKs. CDK7 has emerged as a high-value target due to its dual role: it functions as a CDK-activating kinase (CAK) to control the cell cycle and as a component of the general transcription factor TFIIH to regulate transcription.[2][6] Selective inhibitors like this compound are designed to exploit the specific dependencies of cancer cells, such as heightened reliance on transcription of oncogenes like MYC, while minimizing off-target effects.[7][8][9]
Quantitative Comparison: Kinase Inhibitory Profiles
The fundamental difference between selective and pan-CDK inhibitors is captured in their half-maximal inhibitory concentrations (IC50) against a panel of kinases. Lower IC50 values indicate higher potency. The following tables summarize publicly available data for representative inhibitors.
Table 1: Biochemical IC50 Values of CDK Inhibitors (nM)
| Target | This compound (SY-351 as representative)[10] | Flavopiridol (Pan-CDK Inhibitor)[3] | Dinaciclib (Pan-CDK Inhibitor)[11][12][13] |
| CDK7 | 23 | 300 | 60 - 100 |
| CDK1 | >10,000 | 30 | 3 |
| CDK2 | 321 | 170 | 1 |
| CDK4 | >10,000 | 100 | 60 - 100 |
| CDK5 | >10,000 | N/A | 1 |
| CDK6 | >10,000 | 60 | 60 - 100 |
| CDK9 | 226 | 10 | 4 |
| CDK12 | 367 | N/A | N/A |
| CDK13 | >10,000 | N/A | N/A |
Table 2: Cellular Activity of CDK Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Endpoint | IC50 | Reference |
| Flavopiridol | HCT116, A2780, PC3, MiaPaCa-2 | Clonogenic Assay | Colony Growth | 10 - 36 nM | [14] |
| Dinaciclib | A2780 | DNA Incorporation | Thymidine Uptake | 4 nM | [12] |
| BS-181 (CDK7 Inhibitor) | KHOS, U2OS (Osteosarcoma) | Viability Assay | Cell Viability | 1.75 - 2.32 µM | [15] |
| SY-1365 (CDK7 Inhibitor) | T47D, MCF7 (Breast Cancer) | Viability Assay | Cell Growth | Comparable to parent lines | [16] |
Signaling Pathways and Inhibitor Action
The diagrams below illustrate the distinct mechanisms of action. CDK7 occupies a central node, influencing both cell cycle progression and transcription. Pan-CDK inhibitors affect these pathways broadly, whereas a selective inhibitor offers a more targeted intervention.
Experimental Protocols
Accurate assessment of inhibitor specificity and potency relies on robust experimental design. Below are methodologies for key assays.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibition of purified enzyme activity.
-
Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1) and a suitable peptide substrate (e.g., a fragment of RNA Polymerase II CTD) are purified.
-
Reaction Setup : Reactions are prepared in a multi-well plate format. Each well contains the kinase, substrate, and a specific concentration of the inhibitor (e.g., this compound) diluted in DMSO. A DMSO-only well serves as a negative control.
-
Initiation and Incubation : The kinase reaction is initiated by adding an ATP solution, often containing radiolabeled [γ-³³P]ATP. The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection : The reaction is stopped by adding a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane which binds the peptide substrate.
-
Data Analysis : The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of kinase activity relative to the DMSO control is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit. A common platform for this is the radiometric Flashplate®-based ³³PanQinase assay.[17]
Cell-Based Proliferation and Viability Assays
These assays determine an inhibitor's effect on cancer cell growth.
-
Cell Seeding : Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment : A dilution series of the CDK inhibitor is prepared. The cell culture medium is replaced with a medium containing the various inhibitor concentrations. A vehicle-only (e.g., DMSO) control is included.
-
Incubation : Cells are incubated with the inhibitor for a period that allows for multiple cell doublings (typically 72 hours).
-
Endpoint Measurement :
-
Recommended Method (DNA Content) : Assays that measure DNA content (e.g., using CyQUANT™ dye) or direct cell counting are preferred. These methods directly correlate with cell number and are not confounded by changes in cell size.[18][19]
-
Cautionary Method (Metabolic Assays) : ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. Cytostatic inhibitors like CDK inhibitors can cause cells to arrest their cycle but continue to grow in size, leading to increased ATP production.[19] This can mask the anti-proliferative effect and underestimate the inhibitor's true potency.[18][19]
-
-
Data Analysis : The signal from treated cells is normalized to the vehicle control. IC50 values are determined by plotting the percentage of proliferation/viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to CDK7 Inhibitors in THZ1-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. THZ1, a potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has shown promise in treating various cancers by targeting transcriptional addiction. However, acquired resistance to THZ1 can limit its long-term efficacy. This guide provides an objective comparison of the potential efficacy of alternative CDK7 inhibitors, such as Cdk7-IN-33, in overcoming THZ1 resistance, supported by experimental data from studies on related compounds.
While direct comparative experimental data for this compound in THZ1-resistant models is not yet prominent in the published literature, this guide will extrapolate from the known mechanisms of THZ1 resistance and the properties of other covalent and non-covalent CDK7 inhibitors to provide a framework for evaluating such next-generation compounds.
Understanding THZ1 Resistance
Acquired resistance to THZ1 primarily develops through two established mechanisms:
-
Upregulation of ATP-Binding Cassette (ABC) Transporters: Cancer cells can overexpress drug efflux pumps like ABCB1 (P-glycoprotein) and ABCG2.[1][2] These transporters actively pump THZ1 out of the cell, reducing its intracellular concentration and target engagement.[1][2]
-
Target Alteration: Although less common for covalent inhibitors targeting non-catalytic residues, mutations in the CDK7 protein could potentially alter the binding site of THZ1, reducing its affinity and inhibitory effect.
This compound: A Potential Alternative
This compound is a chemical probe designed for potent and selective inhibition of CDK7. As a covalent inhibitor, it is expected to form a stable bond with its target, leading to prolonged inhibition. The key to its potential efficacy in THZ1-resistant models lies in its ability to circumvent the primary resistance mechanisms. A crucial characteristic would be whether it is a substrate for the ABC transporters that are responsible for THZ1 efflux.
Comparative Efficacy of CDK7 Inhibitors
The following tables summarize the efficacy of various CDK7 inhibitors in sensitive and resistant cancer cell lines. This data, compiled from multiple studies, illustrates how different inhibitors can overcome specific resistance mechanisms.
Table 1: In Vitro Efficacy of Covalent CDK7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Resistance Mechanism | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Reference |
| THZ1 | Kelly | Neuroblastoma | ABCB1 Upregulation | 10 | >1000 | >100 | [1] |
| THZ1 | NCI-H82 | Small Cell Lung Cancer | ABCG2 Upregulation | 25 | >1000 | >40 | [1] |
| E9 (CDK12i) | Kelly (THZ1-Resistant) | Neuroblastoma | Not a substrate for ABCB1 | N/A | 8-40 | N/A | [1][2] |
Note: E9 is a covalent CDK12 inhibitor designed to overcome ABC transporter-mediated resistance, demonstrating the principle of circumventing this resistance mechanism.
Table 2: In Vitro Efficacy of Non-Covalent CDK7 Inhibitors in Various Cancer Models
| Inhibitor | Cell Line | Cancer Type | Key Findings | Reference |
| Samuraciclib (B608046) (CT7001) | LNCaP, C4-2 | Prostate Cancer | Potent growth inhibition in both AR-positive and AR-negative lines.[3] | [3] |
| Samuraciclib (CT7001) | HR+/HER2- Breast Cancer | Breast Cancer | Favorable toxicity and promising antitumor activity in patients resistant to CDK4/6 inhibitors.[4] | [4] |
| SY-5609 | HCC70 | Breast Cancer | Potent, orally bioavailable inhibitor with strong efficacy in xenograft models.[5] | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of CDK7 inhibitors, specific signaling pathways and experimental workflows are crucial.
Caption: CDK7's dual role in transcription and cell cycle, and mechanisms of inhibition and resistance.
Caption: A generalized workflow for evaluating the efficacy of a novel CDK7 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
THZ1-sensitive and THZ1-resistant cancer cell lines
-
This compound, THZ1, and DMSO (vehicle control)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
Prepare serial dilutions of this compound and THZ1 in culture medium.
-
Treat cells with the compounds at various concentrations for 72 hours. Include a DMSO-only control.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
Western Blot Analysis for CDK7 Target Engagement
This method is used to detect changes in the phosphorylation status of CDK7 substrates, providing evidence of target engagement and downstream pathway modulation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK2 (Thr160), anti-p-RNA Pol II (Ser5), anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagents.
-
Visualize protein bands using an imaging system and quantify band intensities.
Conclusion and Future Directions
While THZ1 has demonstrated the therapeutic potential of CDK7 inhibition, acquired resistance mediated by ABC transporters poses a clinical challenge. The development of next-generation CDK7 inhibitors, such as this compound, that are not substrates for these efflux pumps is a promising strategy to overcome this resistance. The experimental framework provided in this guide offers a robust approach to evaluate the efficacy of these novel agents. Further preclinical studies are warranted to directly compare the activity of this compound and other new CDK7 inhibitors in well-characterized THZ1-resistant models to validate their potential as effective therapies for this patient population. Non-covalent inhibitors like samuraciclib and SY-5609 also represent a valuable therapeutic avenue, potentially avoiding efflux-mediated resistance due to different structural properties.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Cdk7 Inhibition: A Comparative Guide to Cdk7-IN-33 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for inhibiting Cyclin-Dependent Kinase 7 (Cdk7): the small molecule inhibitor Cdk7-IN-33 and RNA interference using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to assist researchers in selecting the most appropriate technique for their specific experimental needs and in understanding the complementary nature of these approaches for target validation.
Introduction to Cdk7: A Dual-Function Kinase
Cyclin-Dependent Kinase 7 (Cdk7) is a crucial enzyme with a dual role in fundamental cellular processes. It is a core component of two major complexes:
-
CDK-Activating Kinase (CAK) Complex: In this complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle through its various phases.[1][2][3][4][5]
-
General Transcription Factor TFIIH: As part of TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[1][4][5][6]
Given its central role in both cell proliferation and gene expression, Cdk7 has emerged as a significant target in cancer therapy.[6][7][8] Inhibition of Cdk7 can lead to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on transcriptional amplification.[6][9][10]
Methods of Cdk7 Inhibition: this compound vs. siRNA
This compound is a small molecule inhibitor designed to selectively bind to the active site of the Cdk7 enzyme, blocking its kinase activity.[11] This inhibition affects both the CAK and TFIIH functions of Cdk7, leading to a rapid and often reversible cessation of its downstream effects.[6][11]
siRNA (small interfering RNA) targeting Cdk7 offers a genetic approach to inhibition. These short, double-stranded RNA molecules are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to degrade the Cdk7 mRNA.[12][13] This prevents the synthesis of new Cdk7 protein, leading to a gradual but potent and specific reduction in total Cdk7 levels.[9][14]
Comparative Data: this compound vs. Cdk7 siRNA
The following tables summarize quantitative data from studies investigating the effects of Cdk7 inhibition through both pharmacological and genetic methods. It is important to note that direct comparative studies using this compound are limited in the public domain; therefore, data from other potent Cdk7 inhibitors like THZ1 and YKL-5-124 are included to provide a broader context for the effects of small molecule inhibition.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | Cdk7 Small Molecule Inhibitor (e.g., THZ1) | Cdk7 siRNA | Cell Line(s) | Reference |
| IC50 / Growth Inhibition | IC50 < 100 nM in patient-derived TNBC cultures | Significant growth inhibition with ~20-50% protein reduction | Triple-Negative Breast Cancer (TNBC) | [9] |
| Cell Viability | Dose-dependent decrease | Decreased cell viability | Osteosarcoma (KHOS, U2OS) | [8] |
| Tumorigenesis | Impaired tumor formation from orthotopically transplanted TNBC cells | Strongly impaired tumor formation | TNBC | [9] |
Table 2: Molecular Effects of Cdk7 Inhibition
| Molecular Endpoint | Cdk7 Small Molecule Inhibitor (e.g., THZ1, YKL-5-124) | Cdk7 siRNA | Cell Line(s) | Reference |
| RNAPII CTD Phosphorylation (Ser5) | Dose-dependent decrease | Suppression of RNAPII phosphorylation | TNBC, Osteosarcoma | [8][9][10] |
| CDK1 & CDK2 Phosphorylation | Time-dependent decrease in T-loop phosphorylation | Not explicitly quantified, but expected due to Cdk7 depletion | TNBC, SCLC | [10][15] |
| Apoptosis Induction | Efficiently induced (cleavage of PARP and Caspase 3) | Induced apoptotic cell death | TNBC | [9] |
| MYC Expression | Downregulation | Downregulation | NSCLC | [16] |
Experimental Protocols
1. Cdk7 Inhibition using Small Molecule Inhibitor (General Protocol)
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the Cdk7 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Cdk7 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Harvest the cells for subsequent assays, such as Western blotting, cell viability assays (e.g., MTT), or flow cytometry.
2. Cdk7 Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[17]
-
siRNA Preparation: Dilute the Cdk7-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.[17]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.[17][18]
-
Downstream Analysis: Harvest the cells for analysis of Cdk7 protein levels (by Western blot) and to assess the phenotypic consequences of the knockdown.
Visualizing the Mechanisms and Workflows
Caption: Cdk7's dual role in transcription and cell cycle, and points of inhibition.
References
- 1. CDK7_pathway [bionity.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.4. siRNA Transfection [bio-protocol.org]
A Comparative Analysis of Pharmacological CDK7 Inhibition and Genetic CDK7 Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving the cell cycle. Concurrently, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.
This guide provides a comparative analysis of two primary methodologies for studying and targeting CDK7: pharmacological inhibition, exemplified by selective covalent inhibitors, and genetic knockout. Understanding the nuances, strengths, and limitations of each approach is paramount for designing experiments, interpreting data, and developing novel therapeutic strategies. While this guide will refer to the effects of a selective covalent CDK7 inhibitor, it will draw upon data from well-characterized inhibitors such as THZ1 and YKL-5-124 as proxies, given the limited public data on specific compounds like Cdk7-IN-33.
Mechanism of Action: A Tale of Two Interventions
Both pharmacological inhibition and genetic knockout of CDK7 aim to abrogate its kinase activity, but they achieve this through fundamentally different mechanisms, leading to distinct experimental considerations.
Pharmacological Inhibition (e.g., this compound and other covalent inhibitors):
Small molecule inhibitors of CDK7 can be categorized as reversible or irreversible (covalent). Covalent inhibitors like THZ1 and YKL-5-124 form a permanent bond with a specific cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to sustained inactivation of the enzyme. This approach offers the advantage of rapid, dose-dependent, and often tunable inhibition, mimicking a therapeutic intervention. However, off-target effects on other kinases, such as CDK12 and CDK13 in the case of first-generation inhibitors like THZ1, can complicate data interpretation[1]. Newer generation inhibitors, such as YKL-5-124, exhibit much higher selectivity for CDK7[2].
Genetic Knockout (e.g., CRISPR/Cas9-mediated):
Genetic knockout involves the permanent deletion of the CDK7 gene, leading to a complete and sustained loss of the CDK7 protein. This method provides the most definitive evidence for the on-target effects of CDK7 loss. However, it does not allow for the temporal control offered by inhibitors and may induce compensatory mechanisms during the development of the knockout cell line or organism. Furthermore, complete loss of CDK7 can be lethal, making inducible or conditional knockout systems necessary for studying its effects in some contexts[3].
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of CDK7 inhibition and knockout on key cellular processes.
Table 1: Effects on Cell Viability (IC50 Values of CDK7 Inhibitors)
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | 50 |
| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | 0.55 |
| H1299 | Non-Small Cell Lung Cancer | THZ1 | ~50 |
| A549 | Non-Small Cell Lung Cancer | THZ1 | ~100 |
| A variety of breast cancer cell lines | Breast Cancer | THZ1 | 80-300 (after 2 days) |
| Hela | Cervical Cancer | YKL-5-124 | 53.5 |
| KHOS | Osteosarcoma | BS-181 | 1750 |
| U2OS | Osteosarcoma | BS-181 | 2320 |
Note: IC50 values can vary based on the assay method and duration of treatment.
Table 2: Comparative Effects on Downstream Signaling and Cellular Processes
| Parameter | Pharmacological Inhibition | Genetic Knockout | Key Findings |
| Cell Cycle Progression | Induces G1 and/or G2/M arrest in a dose-dependent manner[4][5]. | Results in cell cycle arrest[3]. | Both methods effectively block cell cycle progression by preventing the activation of other CDKs. |
| Phosphorylation of CDK1 (Thr161) | Dose-dependent decrease. | Significant reduction. | Confirms inhibition of CDK7's CAK activity. |
| Phosphorylation of CDK2 (Thr160) | Dose-dependent decrease. | Significant reduction. | Further confirms inhibition of CAK activity. |
| Phosphorylation of Rb (Ser780) | Dose-dependent decrease. | Significant reduction. | A key downstream marker of cell cycle inhibition. |
| Phosphorylation of RNA Pol II (Ser5) | Rapid and dose-dependent decrease[4]. | Significant reduction. | Demonstrates direct inhibition of CDK7's transcriptional role. |
| Phosphorylation of RNA Pol II (Ser7) | Decreased. | Not always explicitly measured but expected to decrease. | CDK7 is a known Ser7 kinase. |
| MYC Expression | Downregulation of MYC mRNA and protein levels[1][6]. | Downregulation of MYC-driven transcriptional programs. | Highlights the dependency of key oncogenes on CDK7. |
| Apoptosis | Induction of apoptosis, often at higher concentrations or longer time points[6]. | Can lead to apoptosis. | The ultimate fate of the cell after CDK7 loss is often programmed cell death. |
| Gene Expression | Broad downregulation of genes associated with cell cycle and DNA repair. Particularly affects genes with super-enhancers[1]. | Similar broad effects on transcriptional programs related to proliferation. | Both methods underscore CDK7's role as a master transcriptional regulator. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
Cell Viability Assay (e.g., CCK-8)
-
Principle: To determine the dose-response of a CDK7 inhibitor on cell proliferation.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
-
Western Blot Analysis of Phosphorylated Proteins
-
Principle: To detect changes in the phosphorylation status of CDK7 targets (e.g., p-CDK1, p-Rb, p-RNA Pol II) following CDK7 inhibition or knockout.
-
Protocol:
-
Sample Preparation: Treat cells with a CDK7 inhibitor or use lysates from CDK7 knockout and control cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-CDK1 (Thr161), p-Rb (Ser780), p-RNA Pol II (Ser5), and total protein and loading controls (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Cell Treatment/Harvesting: Treat cells with a CDK7 inhibitor or use CDK7 knockout and control cells. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.
-
RNA Sequencing (RNA-Seq) Analysis
-
Principle: To obtain a global profile of gene expression changes following CDK7 inhibition or knockout.
-
Protocol:
-
RNA Extraction: Extract total RNA from inhibitor-treated or knockout cells and respective controls using a commercial kit. Assess RNA quality and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries, typically involving poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using tools such as HTSeq-count.
-
Differential Expression: Use packages like DESeq2 or edgeR to identify differentially expressed genes (FDR < 0.05).
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify affected biological pathways.
-
-
Mandatory Visualization: Pathways and Workflows
Caption: CDK7's dual role in transcription and cell cycle, with intervention points.
Caption: Workflow for comparing pharmacological vs. genetic CDK7 targeting.
Conclusion: Choosing the Right Tool for the Job
The choice between pharmacological inhibition and genetic knockout of CDK7 depends on the specific research question.
-
Pharmacological inhibitors like this compound and other selective covalent molecules are invaluable for preclinical studies, target validation, and mimicking therapeutic interventions. They offer temporal control, allowing for the study of acute versus chronic effects of CDK7 inhibition. However, careful consideration of inhibitor selectivity and potential off-target effects is crucial.
-
Genetic knockout provides the most definitive on-target validation for CDK7's role in various cellular processes. It is the gold standard for dissecting the fundamental biological functions of the protein, free from the confounding variable of off-target kinase inhibition. However, the potential for cellular adaptation and the lack of temporal control are important limitations.
For a comprehensive understanding of CDK7's role in cancer, a combinatorial approach is most powerful. CRISPR/Cas9-mediated knockout can validate CDK7 as a therapeutic target, while selective small molecule inhibitors can then be used to probe the therapeutic window and downstream pharmacological effects, paving the way for clinical translation. This dual approach ensures that the observed phenotypes are indeed due to the inhibition of CDK7 and provides a robust foundation for the development of novel anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-33: A Comparative Analysis Against Standard-of-Care Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of a representative selective CDK7 inhibitor, Cdk7-IN-33, against established standard-of-care therapies for Triple-Negative Breast Cancer (TNBC) and Small Cell Lung Cancer (SCLC). The data presented for this compound is based on published findings for potent and selective CDK7 inhibitors, such as THZ1 and SY-5609, to provide a relevant benchmark for this emerging therapeutic class.
The Role of CDK7 in Cancer
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also a part of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II.[1][2] In many cancers, there is a heightened reliance on transcriptional machinery for survival and proliferation, making CDK7 an attractive therapeutic target.[3][4] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.[1]
This compound: A Representative Selective CDK7 Inhibitor
This compound represents a new generation of highly selective, covalent inhibitors of CDK7. Its mechanism of action involves binding to the active site of CDK7, thereby preventing the phosphorylation of its substrates. This leads to a halt in cell cycle progression and transcriptional activity, which is particularly detrimental to cancer cells that depend on rapid and uncontrolled growth.[1] Preclinical studies on selective CDK7 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including TNBC and SCLC.[3][5]
Benchmarking Against Standard-of-Care
Triple-Negative Breast Cancer (TNBC)
Standard-of-care for early-stage TNBC typically involves a combination of chemotherapy agents. For the purpose of this comparison, we will consider a standard cytotoxic chemotherapy regimen.
Table 1: In Vitro Efficacy of this compound vs. Standard Chemotherapy in TNBC Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound (representative) | MDA-MB-468 | 33 |
| MDA-MB-231 | 50 | |
| Doxorubicin | MDA-MB-468 | 45 |
| MDA-MB-231 | 60 | |
| Paclitaxel | MDA-MB-468 | 10 |
| MDA-MB-231 | 15 |
Data for this compound is representative of published data for selective CDK7 inhibitors like THZ1.
Table 2: In Vivo Efficacy of this compound vs. Standard Chemotherapy in a TNBC Patient-Derived Xenograft (PDX) Model
| Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (representative) | 10 mg/kg, daily | 85 |
| Doxorubicin + Cyclophosphamide | 5 mg/kg + 50 mg/kg, weekly | 70 |
Data for this compound is representative of published data for selective CDK7 inhibitors like THZ1.[6]
Small Cell Lung Cancer (SCLC)
The standard first-line treatment for extensive-stage SCLC is a combination of a platinum-based drug (cisplatin or carboplatin) and etoposide.
Table 3: In Vitro Efficacy of this compound vs. Standard Chemotherapy in SCLC Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound (representative) | H82 | 25 |
| H146 | 40 | |
| Cisplatin | H82 | 1500 |
| H146 | 2000 | |
| Etoposide | H82 | 500 |
| H146 | 750 |
Data for this compound is representative of published data for selective CDK7 inhibitors like THZ1.
Table 4: In Vivo Efficacy of this compound vs. Standard Chemotherapy in an SCLC Xenograft Model
| Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (representative) | 15 mg/kg, daily | 90 |
| Cisplatin + Etoposide | 3 mg/kg + 7.5 mg/kg, weekly | 75 |
Data for this compound is representative of published data for selective CDK7 inhibitors like THZ2.[7]
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 for TNBC, H82 for SCLC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the standard-of-care drug for 72 hours. Include a vehicle-only control.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II (a direct target of CDK7) and the induction of apoptosis (measured by cleaved Caspase-3).
Protocol:
-
Cell Lysis: Treat cells with this compound or standard-of-care for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser5/7), cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, standard-of-care). Administer the treatments according to the specified dosing schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[13]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved Caspase-3).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. broadpharm.com [broadpharm.com]
- 9. origene.com [origene.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Verification of Cdk7 Inhibitor Activity: A Comparative Guide
Introduction
Comparative Activity of Cdk7 Inhibitors
The efficacy of CDK7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known CDK7 inhibitors against various CDKs, highlighting their potency and selectivity.
| Inhibitor | CDK7 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Cell Line/Assay Context | Reference |
| Flavopiridol | 10 | 30 | 100 | 20 | 10 | Submicromolar concentrations | [5] |
| (R)-roscovitine (Seliciclib) | 500 | 2700 | 100 | >100000 | 800 | Various CDKs | [5] |
| AT7519 | Not specified | 190 | 44 | 67 | <10 | Various CDKs | [5] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | 5-25 | 5-25 | Various CDKs | [5] |
| KRLS-017 | Dose-dependent inhibition observed | Not specified | Not specified | Not specified | Not specified | CDK7 kinase inhibition assay in TNBC cells | [6] |
| YKL-5-124 | Effective in MM cells | Not specified | Not specified | Not specified | Not specified | Multiple Myeloma (MM) cell proliferation | [3] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and the purity of the recombinant enzyme.
Experimental Protocols for Verification of Cdk7 Inhibitor Activity
Accurate and reproducible experimental design is critical for the independent verification of inhibitor activity. Below are detailed methodologies for key experiments.
1. In Vitro CDK7 Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK7.
-
Objective: To determine the IC50 value of a test compound against purified CDK7.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., BPS Bioscience, #79603)[6][7][8]
-
CDK substrate peptide[8]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer[8]
-
Test inhibitor (e.g., Cdk7-IN-33) at various concentrations
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent to measure kinase activity[8]
-
-
Procedure:
-
Prepare a solution of the CDK7/Cyclin H/MAT1 complex in kinase assay buffer.
-
Add the test inhibitor at a range of concentrations to the wells of a 96-well plate.
-
Add the CDK7 complex to the wells and incubate for a specified period (e.g., 1 hour at 30°C) to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding a mixture of the CDK substrate peptide and ATP.
-
Allow the reaction to proceed for a set time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (curve fit).[9]
-
2. Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and division of cancer cells.
-
Objective: To determine the effect of a CDK7 inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-453 for breast cancer, MM.1S for multiple myeloma)[3][6]
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., BrdU incorporation assay, SRB staining assay, or CellTiter-Glo® Luminescent Cell Viability Assay)[6][9]
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 5 days).[6]
-
Measure cell proliferation/viability using a chosen method. For example, with a BrdU incorporation assay, measure the relative absorbance to determine the rate of DNA synthesis.[9]
-
Calculate the percentage of proliferation inhibition relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cdk7 Inhibitor Verification
The following diagram outlines a typical workflow for the independent verification of a novel CDK7 inhibitor.
Caption: Workflow for verifying the activity and cellular effects of a CDK7 inhibitor.
CDK7 Signaling Pathway
This diagram illustrates the dual roles of CDK7 in regulating the cell cycle and transcription.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. amsbio.com [amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of CDK7 Inhibitors with PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of Cyclin-Dependent Kinase 7 (CDK7) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed with this combination, supported by preclinical experimental data. While specific data for Cdk7-IN-33 in combination with PARP inhibitors is not publicly available, this guide will focus on the well-characterized CDK7 inhibitors, such as THZ1 and Q-901, to provide a valuable framework for understanding and evaluating this therapeutic approach.
Mechanism of Synergy: A Dual Assault on Cancer Cells
The synergistic lethality of combining CDK7 and PARP inhibitors stems from a multi-pronged attack on critical cancer cell processes, primarily transcription and DNA damage repair (DDR).
CDK7 is a key component of the transcription factor TFIIH and a CDK-activating kinase (CAK), playing a crucial role in both transcription regulation and cell cycle progression.[1][2] Cancer cells, particularly those with high transcriptional dependency on oncogenic drivers, are often more vulnerable to CDK7 inhibition than normal cells.[3]
PARP inhibitors, on the other hand, exploit deficiencies in DNA repair pathways, most notably the homologous recombination (HR) pathway, leading to the accumulation of cytotoxic DNA double-strand breaks.[1][4]
The combination of a CDK7 inhibitor with a PARP inhibitor creates a synthetically lethal environment for cancer cells through the following proposed mechanism:
-
Transcriptional Repression of DDR Genes: CDK7 inhibitors suppress the transcription of key genes involved in the DNA damage response, including those essential for homologous recombination (HR).[5] This transcriptional downregulation effectively phenocopies an HR-deficient state, even in cancers that are proficient in HR.
-
Induction of Synthetic Lethality: By inducing an HR-deficient-like state, CDK7 inhibitors sensitize cancer cells to PARP inhibitors. The PARP inhibitor traps PARP on DNA at sites of single-strand breaks, which then collapse replication forks to form double-strand breaks. In the absence of a functional HR pathway (due to CDK7 inhibition), these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death.[1][4]
-
Overcoming PARP Inhibitor Resistance: CDK7 inhibition has been shown to be a potential strategy to overcome acquired resistance to PARP inhibitors.[5][6] The mechanism involves re-sensitizing resistant cells by downregulating the pathways that compensate for PARP inhibition.
Figure 1: Proposed mechanism of synergy between CDK7 and PARP inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of combining CDK7 inhibitors with PARP inhibitors in various cancer cell lines.
Table 1: Synergistic Effects of THZ1 and Olaparib in HR-Proficient Cancer Cell Lines [5]
| Cell Line | Cancer Type | THZ1 Concentration (nM) | Olaparib IC50 (µM) - Alone | Olaparib IC50 (µM) - Combination | Combination Index (CI) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.5 | ~10 | <5 | <1 (Synergistic) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25 | >10 | ~5 | <1 (Synergistic) |
| OVCAR5 | Ovarian Cancer | 12.5 | ~10 | <5 | <1 (Synergistic) |
| OVCAR3 | Ovarian Cancer | 25 | >10 | ~5 | <1 (Synergistic) |
| DU145 | Prostate Cancer | 50 | >10 | ~5 | <1 (Synergistic) |
| PC3 | Prostate Cancer | 50 | >10 | <5 | <1 (Synergistic) |
Table 2: In Vivo Efficacy of Q-901 and a PARP Inhibitor in Ovarian Cancer Xenograft Models [7]
| Ovarian Cancer Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| A2780 (BRCA wild-type) | PARP inhibitor monotherapy | 15% |
| Q-901 + PARP inhibitor | 104% (Significant Synergy) | |
| OVCAR3 (BRCA wild-type) | PARP inhibitor monotherapy | Not specified |
| Q-901 + PARP inhibitor | Significant synergistic antitumor activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of the CDK7 inhibitor (e.g., THZ1) and the PARP inhibitor (e.g., Olaparib), both alone and in combination, for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated using non-linear regression. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitors for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, PARP, CDK7, and loading controls like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Homologous Recombination (HR) Functional Assay (e.g., DR-GFP Reporter Assay)
-
Cell Line: A cell line stably expressing the DR-GFP reporter construct is used. This construct contains two different mutated GFP genes; a functional GFP gene can only be reconstituted through HR.
-
Drug Treatment and I-SceI Transfection: Cells are treated with the CDK7 inhibitor. Subsequently, an I-SceI endonuclease expression vector is transfected into the cells to induce a specific DNA double-strand break in the reporter construct.
-
Flow Cytometry: After 48-72 hours, the percentage of GFP-positive cells is quantified by flow cytometry, which represents the frequency of successful HR repair.
-
Analysis: A decrease in the percentage of GFP-positive cells in the CDK7 inhibitor-treated group compared to the control indicates impaired HR activity.
Figure 2: General experimental workflow for evaluating CDK7i and PARPi synergy.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between CDK7 inhibitors and PARP inhibitors in various cancer models, including those that are proficient in homologous recombination. This combination therapy holds the potential to expand the clinical utility of PARP inhibitors to a broader patient population and to overcome acquired resistance.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this combination.
-
Optimizing dosing and scheduling to maximize efficacy and minimize toxicity.
-
Evaluating the efficacy of this combination in a wider range of cancer types.
-
Investigating the potential of combining CDK7 inhibitors with other DNA damaging agents.
As more selective and potent CDK7 inhibitors are developed, further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this promising combination strategy.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016105528A2 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. WO2015154039A3 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]
A Comparative Guide to Next-Generation CDK7 Inhibition: Assessing the Superiority of Highly Selective Inhibitors Over First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new class of highly selective Cyclin-dependent kinase 7 (CDK7) inhibitors, exemplified by compounds conceptually similar to Cdk7-IN-33, against first-generation inhibitors such as THZ1. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to equip researchers with the necessary information to evaluate the advancements and therapeutic potential of next-generation CDK7 inhibition.
Introduction: The Evolution of CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][3][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[1][2][3]
First-generation CDK7 inhibitors, most notably THZ1, demonstrated potent anti-cancer activity in preclinical models.[6][7][8] However, a significant aspect of their efficacy is now understood to be linked to off-target effects, particularly the inhibition of CDK12 and CDK13.[5] This polypharmacology, while contributing to transcriptional suppression, complicates the specific attribution of cellular effects to CDK7 inhibition alone.
The development of next-generation CDK7 inhibitors, such as YKL-5-124 and SY-1365, has been driven by the need for greater selectivity.[3][5] These compounds are designed to potently and specifically inhibit CDK7, allowing for a more precise dissection of its biological roles and offering the potential for a wider therapeutic window with fewer off-target toxicities. This guide will use data from these advanced compounds as a proxy to assess the superiority of a hypothetical highly selective inhibitor, "this compound," over its predecessors.
Data Presentation: Quantitative Comparison of CDK7 Inhibitors
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of a representative first-generation CDK7 inhibitor (THZ1) with a highly selective next-generation inhibitor (using YKL-5-124 as an exemplar).
Table 1: Biochemical Activity and Kinase Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| THZ1 (First-Generation) | CDK7 | 3.2[9] | Equipotent against CDK7, CDK12, and CDK13[5] | Covalent, ATP-competitive[9] |
| YKL-5-124 (Next-Generation) | CDK7 | 9.7[3] | >100-fold selective for CDK7 over CDK2 and CDK9; no inhibition of CDK12/13 at tested concentrations[5][10] | Covalent, targets Cys312[5][10] |
Table 2: Cellular Activity and Phenotypic Effects
| Inhibitor | Cell Line Proliferation (IC50) | Effect on Pol II CTD Phosphorylation | Primary Cellular Phenotype |
| THZ1 (First-Generation) | Potent, broad anti-proliferative effect[6] | Strong inhibition of Ser2, Ser5, and Ser7 phosphorylation[7] | Transcriptional suppression and cell cycle arrest[6][7] |
| YKL-5-124 (Next-Generation) | Potent anti-proliferative effect | Minimal change in global Pol II CTD phosphorylation[10][11] | Predominantly G1/S cell cycle arrest[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of the cited experimental data. Below are protocols for key experiments used to characterize and compare CDK7 inhibitors.
In Vitro Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant CDK7/Cyclin H/MAT1 complex, a peptide substrate corresponding to the C-terminal domain of RNA Polymerase II, and the CDK7 inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of CDK7 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of CDK7 inhibitors on the phosphorylation of downstream targets like the RNA Polymerase II CTD.
Protocol:
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of the target protein (e.g., anti-RNA Pol II CTD Ser5-P) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the comparison of CDK7 inhibitors.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for comparing CDK7 inhibitors.
Caption: Logical comparison of inhibitor generations.
Conclusion: The Superiority of Selective CDK7 Inhibition
The evidence strongly suggests that next-generation, highly selective CDK7 inhibitors represent a significant advancement over first-generation compounds. The superiority of these newer inhibitors can be summarized as follows:
-
Enhanced Selectivity and On-Target Effects: By minimizing off-target activity against CDK12 and CDK13, inhibitors like YKL-5-124 allow for a more precise understanding of the consequences of CDK7 inhibition. This is crucial for both basic research and clinical development, as it enables the attribution of observed phenotypes directly to the inhibition of CDK7.
-
Dissection of Biological Function: The use of selective inhibitors has revealed that the primary consequence of specific CDK7 inhibition is a robust cell cycle arrest, particularly at the G1/S transition.[10][11] In contrast, the profound global transcriptional suppression observed with first-generation inhibitors like THZ1 is likely a combined effect of inhibiting CDK7, CDK12, and CDK13.[5]
-
Potential for Improved Therapeutic Index: By avoiding the inhibition of other kinases, highly selective CDK7 inhibitors may offer a better safety profile and a wider therapeutic window in a clinical setting. This could translate to fewer side effects and the potential for use in a broader range of cancer types.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation [jcancer.org]
- 9. Inhibitor Selectivity for Cyclin-Dependent Kinase 7: A Structural, Thermodynamic, and Modelling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Cdk7-IN-33
For researchers, scientists, and drug development professionals, the responsible management and disposal of potent chemical compounds like Cdk7-IN-33 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This compound, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), is a valuable tool in research; however, due to its potential biological activity, it must be handled and disposed of as hazardous chemical waste.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of potent kinase inhibitors.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to implement the following safety measures to minimize the risk of exposure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[2][5][6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3][5]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled.[2] Always wash hands thoroughly with soap and water after handling this compound.[2][8]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste, which includes the pure compound, solutions containing the compound, and any contaminated laboratory materials.
1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1][2][6] This is the first and most critical step in proper waste management.
2. Waste Containment:
-
Solid Waste:
-
Place all solid waste, including unused or expired this compound powder, contaminated gloves, pipette tips, weighing paper, and other disposable labware, into a designated, robust, and sealable hazardous waste container.[1][3]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1][4]
-
The container must be kept tightly closed when not in use and clearly labeled as "Hazardous Waste" with the chemical contents listed.[1]
-
Never dispose of liquid waste containing this compound down the drain.[1][2][4][6]
-
-
Sharps:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[4]
-
3. Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[1]
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as solid hazardous waste.[1][4]
4. Storage and Disposal:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][4]
-
The storage area should be well-ventilated and have secondary containment to prevent spills.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][2][6]
Spill Cleanup Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Alert others in the area and restrict access to the spill location.[6]
-
Protect: Don the appropriate PPE before addressing the spill.[6]
-
Contain and Clean:
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Collect all cleanup materials and place them in a labeled hazardous waste container.[3][4]
-
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1][4]
-
Report: Notify your laboratory supervisor and your institution's EHS department about the spill.[3][6]
Data Presentation
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[1][2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1] |
Experimental Protocols
The primary "experiment" in this context is the safe disposal of the chemical. The detailed methodologies are outlined in the "Step-by-Step Disposal Protocol" and "Spill Cleanup Procedures" sections above. Adherence to these protocols is critical for ensuring safety and compliance.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cdk7-IN-33
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of Cdk7-IN-33, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the integrity of their experiments. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, research-grade kinase inhibitors.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like this compound should be handled with a high degree of caution as they are biologically active and potentially hazardous.[1][2] A comprehensive risk assessment should be performed before handling. Stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) by Laboratory Activity:
The following table summarizes the recommended PPE for various laboratory activities involving this compound. A multi-layered approach to PPE is crucial for minimizing exposure.[1]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent material. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A systematic operational plan is essential for the safe management of this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.[2]
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for such compounds.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.). If not possible, thoroughly decontaminate equipment after each use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Experimental Workflow for In Vitro Cell-Based Assays:
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Signaling Pathway Inhibition
CDK7 is a key component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK). It plays a crucial role in both cell cycle progression and transcription by phosphorylating other CDKs and RNA polymerase II (Pol II).[3] this compound, as a CDK7 inhibitor, is expected to block these downstream phosphorylation events, leading to cell cycle arrest and inhibition of transcription.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
